molecular formula C22H16Cl2N2O B15581124 WYFA-15

WYFA-15

Cat. No.: B15581124
M. Wt: 395.3 g/mol
InChI Key: WTDSDYNQERZNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WYFA-15 is a useful research compound. Its molecular formula is C22H16Cl2N2O and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methoxy]phenyl]isoquinolin-8-amine

InChI

InChI=1S/C22H16Cl2N2O/c23-18-6-4-7-19(24)17(18)14-27-22-10-2-1-8-21(22)26-20-9-3-5-15-11-12-25-13-16(15)20/h1-13,26H,14H2

InChI Key

WTDSDYNQERZNER-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to WYFA-15: A Novel Sphingomyelin Synthase 1 Inhibitor with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYFA-15 is a novel, potent, and specific small molecule inhibitor of sphingomyelin (B164518) synthase 1 (SMS1). Research has identified this compound as a promising broad-spectrum antiviral agent, demonstrating significant efficacy against severe fever with thrombocytopenia syndrome virus (SFTSV) and SARS-CoV-2. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, chemical properties, and preclinical antiviral activity. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic.

Introduction

The host lipid metabolism pathways are increasingly recognized as critical for the replication of a wide range of viruses. Viral pathogens often co-opt cellular lipids and metabolic machinery to facilitate their entry, replication, and egress. One such key enzyme in host lipid metabolism is sphingomyelin synthase 1 (SMS1), which catalyzes the final step in the de novo synthesis of sphingomyelin, a crucial component of cellular membranes and lipid rafts.

This compound has been identified as a novel inhibitor of SMS1. By targeting this host enzyme, this compound disrupts the cellular environment essential for viral replication, offering a host-directed antiviral strategy that may have a higher barrier to the development of viral resistance. Preclinical studies have shown that this compound protects mice from lethal SFTSV infection and reduces the replication and pathogenesis of SARS-CoV-2, highlighting its potential as a broad-spectrum antiviral therapeutic.

Chemical Properties and Structure

This compound is a small molecule with a molecular weight of 395.28 g/mol . Its chemical structure, as identified in recent literature, is presented below.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₁N₃O₄
Molecular Weight 395.28
Purity (Typical) >98%
Appearance Solid
Storage -20°C for 1 month, -80°C for 6 months in solvent

(Data sourced from commercial supplier information)

Mechanism of Action: Inhibition of Sphingomyelin Synthase 1

This compound exerts its antiviral effect by inhibiting the host enzyme Sphingomyelin Synthase 1 (SMS1). SMS1 is primarily located in the Golgi apparatus and is responsible for the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to ceramide, resulting in the formation of sphingomyelin and diacylglycerol (DAG).

Sphingomyelin is an essential component of cellular membranes, particularly lipid rafts, which are microdomains rich in cholesterol and sphingolipids. Many viruses, including SFTSV and SARS-CoV-2, utilize these lipid rafts for various stages of their life cycle, including entry, assembly, and budding. By inhibiting SMS1, this compound reduces the cellular pool of sphingomyelin, thereby altering the integrity and function of these lipid rafts and creating an unfavorable environment for viral replication.

WYFA15_Mechanism cluster_golgi Golgi Apparatus cluster_downstream Downstream Effects Ceramide Ceramide SMS1 SMS1 Ceramide->SMS1 PC Phosphatidylcholine PC->SMS1 SM Sphingomyelin SMS1->SM DAG Diacylglycerol SMS1->DAG LipidRaft Lipid Raft Integrity SM->LipidRaft Maintains WYFA15 This compound WYFA15->SMS1 Inhibition ViralReplication Viral Replication (SFTSV, SARS-CoV-2) LipidRaft->ViralReplication Supports

Figure 1: Mechanism of action of this compound.

Preclinical Antiviral Activity

This compound has demonstrated significant antiviral activity against two clinically important RNA viruses: Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and SARS-CoV-2.

In Vitro and In Vivo Efficacy

While specific quantitative data such as IC50 and EC50 values from the primary research are not yet publicly available in full, the initial reports confirm that this compound effectively reduces the replication of both SFTSV and SARS-CoV-2.

A key finding from preclinical studies is the in vivo efficacy of this compound. The compound was shown to protect mice against a lethal challenge with SFTSV, indicating its potential for treating this severe and often fatal infectious disease. Furthermore, this compound treatment led to a reduction in the replication and pathogenesis of SARS-CoV-2 in mouse models.

Table 2: Summary of Preclinical Antiviral Activity of this compound

VirusModelKey Findings
SFTSV Mouse modelProtected against lethal infection
SARS-CoV-2 Mouse modelReduced viral replication and pathogenesis

Experimental Protocols

Detailed experimental protocols are pending the full public release of the primary research article "Host specific sphingomyelin is critical for replication of diverse RNA viruses" by Han S, et al. in Cell Chemical Biology. However, based on standard methodologies in the field, the following are likely approaches that were used to evaluate this compound.

SMS1 Inhibition Assay (Hypothetical)
  • Objective: To determine the in vitro potency of this compound in inhibiting SMS1 enzymatic activity.

  • Method: A cell-free enzymatic assay would likely be employed using purified or recombinant human SMS1. The assay would measure the conversion of a labeled ceramide substrate (e.g., fluorescently or radioactively labeled) to sphingomyelin in the presence of phosphatidylcholine.

  • Procedure:

    • Varying concentrations of this compound are pre-incubated with the SMS1 enzyme.

    • The reaction is initiated by the addition of the ceramide substrate and phosphatidylcholine.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and the labeled sphingomyelin product is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of product formed is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Antiviral Activity Assay (Hypothetical)
  • Objective: To determine the efficacy of this compound in inhibiting viral replication in a cell-based model.

  • Method: A viral yield reduction assay in a relevant cell line (e.g., Vero E6 cells for SARS-CoV-2) would be a standard approach.

  • Procedure:

    • Cell monolayers are pre-treated with various concentrations of this compound for a specified time.

    • The cells are then infected with a known multiplicity of infection (MOI) of the virus (SFTSV or SARS-CoV-2).

    • After a viral adsorption period, the inoculum is removed, and fresh media containing the corresponding concentration of this compound is added.

    • The infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

    • The cell culture supernatant is harvested, and the amount of infectious virus is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

    • The EC50 value (the concentration of the compound that reduces the viral yield by 50%) is determined.

Antiviral_Workflow start Start: Cell Culture pretreatment Pre-treatment with varying [this compound] start->pretreatment infection Infection with Virus (SFTSV or SARS-CoV-2) pretreatment->infection incubation Incubation (24-48 hours) infection->incubation harvest Harvest Supernatant incubation->harvest quantification Quantify Viral Titer (Plaque Assay/TCID50) harvest->quantification end Determine EC50 quantification->end

Figure 2: Generalized workflow for an antiviral activity assay.

Future Directions

The discovery of this compound as a potent SMS1 inhibitor with broad-spectrum antiviral activity opens several avenues for future research and development.

  • Full Characterization: The complete dataset from the primary publication, including detailed chemical synthesis, in vitro and in vivo dose-response curves, and pharmacokinetic/pharmacodynamic (PK/PD) profiles, is eagerly awaited.

  • Spectrum of Activity: The efficacy of this compound should be evaluated against a wider range of RNA viruses that are known to depend on host lipid metabolism, such as other flaviviruses, togaviruses, and filoviruses.

  • Mechanism of Resistance: Although host-directed antivirals are expected to have a high barrier to resistance, it will be important to investigate potential mechanisms by which viruses might escape the effects of SMS1 inhibition.

  • Translational Studies: Should further preclinical studies confirm its safety and efficacy, this compound could be a candidate for advancement into clinical trials for the treatment of SFTS, COVID-19, and potentially other viral diseases.

Conclusion

This compound is a promising new chemical entity that represents a novel host-directed approach to antiviral therapy. Its ability to inhibit SMS1 and thereby disrupt the cellular machinery required for the replication of diverse RNA viruses like SFTSV and SARS-CoV-2 underscores the potential of targeting host lipid metabolism as a broad-spectrum antiviral strategy. The data presented in this guide, based on the currently available information, provide a strong foundation for the continued investigation and development of this compound as a next-generation antiviral agent. Further updates will be incorporated as more detailed information from the primary research becomes publicly accessible.

The Discovery and Antiviral Mechanism of WYFA-15: A Sphingomyelin Synthase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in virology have highlighted the critical role of host cellular lipids in the replication of diverse RNA viruses. This whitepaper details the discovery, origin, and mechanism of action of WYFA-15, a novel small molecule inhibitor of sphingomyelin (B164518) synthase 1 (SMS1). Originating from a genome-scale CRISPR screening that identified SMS1 as a crucial host factor for the replication of severe fever with thrombocytopenia syndrome virus (SFTSV), this compound was subsequently designed and synthesized. This document provides an in-depth overview of the experimental data supporting the potent antiviral activity of this compound against SFTSV and SARS-CoV-2. Detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows are presented to offer a comprehensive technical guide for the scientific community.

Introduction: The Role of Host Lipids in Viral Replication

The replication of many RNA viruses is intricately linked to the host cell's lipid metabolism and membrane biology. Viruses often remodel intracellular membranes to create specialized replication organelles, which provide a scaffold for the viral replication machinery and protect it from host immune responses. Sphingolipids, a class of lipids abundant in cellular membranes, have emerged as key players in this process. One of the critical enzymes in sphingolipid metabolism is sphingomyelin synthase 1 (SMS1), which catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol in the Golgi apparatus.

A landmark study utilizing a genome-scale CRISPR-Cas9 screen identified SMS1 as a proviral host factor essential for the replication of SFTSV, a tick-borne bunyavirus with high fatality rates.[1] This discovery paved the way for a targeted drug development approach, culminating in the design and synthesis of this compound, a potent and specific inhibitor of SMS1.[1] This whitepaper will explore the discovery of this compound, its mechanism of action, and its potential as a broad-spectrum antiviral agent.

Discovery and Origin of this compound

The journey to the discovery of this compound began with an unbiased, high-throughput genetic screen to identify host factors essential for SFTSV infection.

Genome-Scale CRISPR-Cas9 Screening

A genome-wide CRISPR-Cas9 knockout screen was performed in a human cell line susceptible to SFTSV infection. The screen identified several host genes whose disruption conferred resistance to viral infection. Among the top hits was SGMS1, the gene encoding SMS1.[1] This finding strongly implicated the sphingomyelin biosynthesis pathway as a critical host dependency for SFTSV.

Rational Design of a Novel SMS1 Inhibitor

Based on the genetic screening data, a rational drug design campaign was initiated to develop a small molecule inhibitor of SMS1. This effort led to the creation of this compound. The design process likely involved computational modeling of the SMS1 active site and structure-activity relationship (SAR) studies to optimize potency and selectivity.

Mechanism of Action: Inhibition of Sphingomyelin Synthesis

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of SMS1. This inhibition disrupts the delicate balance of sphingolipids within the host cell, which is essential for viral replication.

The Sphingomyelin Synthesis Pathway

The following diagram illustrates the central role of SMS1 in the sphingomyelin synthesis pathway and the point of inhibition by this compound.

Sphingomyelin_Pathway Ceramide Ceramide SMS1 SMS1 Ceramide->SMS1 PC Phosphatidylcholine PC->SMS1 SM Sphingomyelin SMS1->SM DAG Diacylglycerol SMS1->DAG WYFA15 This compound WYFA15->SMS1 Inhibits

Figure 1: Inhibition of SMS1 by this compound.
Disruption of Viral Replication Organelles

The inhibition of SMS1 by this compound leads to a reduction in cellular sphingomyelin levels. Sphingomyelin is a critical component of the Golgi apparatus and endosomal membranes, which are often hijacked by RNA viruses to form their replication organelles. By altering the lipid composition of these membranes, this compound is thought to impair the formation or function of these viral replication factories, thereby halting the viral life cycle.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro SMS1 Inhibition
CompoundTargetAssay TypeIC50 (nM)
This compoundhSMS1Enzymatic AssayData not publicly available

Note: While the primary publication confirms this compound as an SMS1 inhibitor, the specific IC50 value from the enzymatic assay is not detailed in the publicly available abstract.

In Vitro Antiviral Activity
VirusCell LineAssay TypeEC50 (µM)
SFTSVHuh7Viral Titer ReductionData not publicly available
SARS-CoV-2Vero E6Plaque ReductionData not publicly available

Note: The precise EC50 values for the antiviral activity of this compound are not available in the public domain but are expected to be in the low micromolar or nanomolar range based on the reported potency.

In Vivo Efficacy in Animal Models
VirusAnimal ModelTreatment RegimenOutcome
SFTSVMouseDetails on dosage and frequency not availableProtection from lethal infection[1]
SARS-CoV-2MouseDetails on dosage and frequency not availableReduction in viral replication and pathogenesis[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies likely employed in the characterization of this compound, based on standard practices in the field.

SMS1 Enzymatic Assay

This protocol describes a typical in vitro assay to measure the inhibition of SMS1 activity.

SMS1_Assay_Workflow start Start recombinant_sms1 Prepare recombinant human SMS1 enzyme start->recombinant_sms1 add_substrates Add fluorescently labeled ceramide and phosphatidylcholine recombinant_sms1->add_substrates add_wyfa15 Add varying concentrations of this compound add_substrates->add_wyfa15 incubate Incubate at 37°C add_wyfa15->incubate stop_reaction Stop the reaction incubate->stop_reaction hplc_ms Analyze product formation by HPLC-MS stop_reaction->hplc_ms calculate_ic50 Calculate IC50 value hplc_ms->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for SMS1 enzymatic assay.

Protocol:

  • Enzyme Preparation: Recombinant human SMS1 is purified and diluted to the desired concentration in assay buffer.

  • Substrate Preparation: A fluorescently labeled ceramide analog and phosphatidylcholine are prepared in a suitable buffer.

  • Inhibitor Preparation: A serial dilution of this compound is prepared.

  • Reaction: The enzyme, substrates, and inhibitor are combined in a microplate and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Analysis: The formation of the fluorescently labeled sphingomyelin product is quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Antiviral Plaque Reduction Assay

This protocol outlines a standard method for assessing the antiviral activity of a compound in cell culture.

Plaque_Assay_Workflow start Start plate_cells Plate susceptible cells (e.g., Vero E6) in multi-well plates start->plate_cells add_wyfa15 Pre-treat cells with serial dilutions of this compound plate_cells->add_wyfa15 infect_cells Infect cells with a known titer of virus (e.g., SARS-CoV-2) add_wyfa15->infect_cells overlay Add a semi-solid overlay (e.g., agarose) containing this compound infect_cells->overlay incubate Incubate for several days to allow plaque formation overlay->incubate fix_stain Fix and stain the cells (e.g., with crystal violet) incubate->fix_stain count_plaques Count the number of plaques in each well fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 3: Workflow for plaque reduction assay.

Protocol:

  • Cell Seeding: A monolayer of a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for a defined period.

  • Viral Infection: The cells are then infected with a specific multiplicity of infection (MOI) of the virus.

  • Overlay: After a viral adsorption period, the medium is replaced with a semi-solid overlay containing the corresponding concentrations of this compound to restrict viral spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for SARS-CoV-2).

  • Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Viral plaques appear as clear zones where cells have been lysed.

  • Quantification: The number of plaques is counted for each drug concentration, and the EC50 value is calculated.

Conclusion and Future Directions

The discovery of this compound as a potent SMS1 inhibitor represents a significant advancement in the field of host-targeted antiviral therapy. By elucidating the critical role of sphingomyelin synthesis in the replication of diverse RNA viruses, this research opens up new avenues for the development of broad-spectrum antiviral drugs. The preclinical data demonstrating the efficacy of this compound against SFTSV and SARS-CoV-2 in animal models is highly promising.[1]

Future research should focus on several key areas:

  • Pharmacokinetic and Toxicology Studies: Comprehensive studies are needed to evaluate the safety profile and drug metabolism and pharmacokinetic (DMPK) properties of this compound to determine its suitability for clinical development.

  • Broad-Spectrum Activity: The antiviral activity of this compound should be tested against a wider range of RNA viruses to determine the full extent of its broad-spectrum potential.

  • Mechanism of Resistance: Studies should be conducted to investigate the potential for viruses to develop resistance to host-targeted therapies like this compound.

  • Clinical Trials: If further preclinical studies are successful, the progression of this compound or optimized analogs into human clinical trials will be the ultimate goal.

References

An In-depth Technical Guide on the Core Properties of WYFA-15

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive technical overview of WYFA-15, a novel small molecule inhibitor of Sphingomyelin (B164518) Synthase 1 (SMS1). This compound has emerged as a promising antiviral candidate with demonstrated efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and SARS-CoV-2 in preclinical studies. This guide synthesizes the currently available information on its mechanism of action, basic chemical properties, and its role in relevant biological pathways.

Core Properties of this compound

This compound is a potent and specific inhibitor of Sphingomyelin Synthase 1 (SMS1), an enzyme crucial for the synthesis of sphingomyelin.[1] The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Target Sphingomyelin Synthase 1 (SMS1)[1]
Chemical Formula C₂₂H₁₆Cl₂N₂OMedChemExpress
Molecular Weight 395.28 g/mol MedChemExpress
Purity 98.77%MedChemExpress

Mechanism of Action and Antiviral Activity

This compound exerts its antiviral effects by inhibiting the host cellular enzyme SMS1.[1] This inhibition disrupts the replication of a diverse range of RNA viruses, including SFTSV and SARS-CoV-2.[2] The primary research indicates that specific sphingomyelin species are critical for the replication of these viruses, and by blocking their synthesis, this compound effectively curtails viral propagation.[2]

A key study identified SMS1 as a critical host factor for SFTSV infection through a genome-scale CRISPR screening.[2] This research further elucidated that the viral RNA-dependent RNA polymerase (RdRp) directly interacts with a specific sphingomyelin species, highlighting a novel host-pathogen interaction that is susceptible to therapeutic intervention by this compound.

Signaling Pathway

The antiviral activity of this compound is rooted in the disruption of the sphingolipid biosynthesis pathway, which is essential for the lifecycle of certain RNA viruses. The following diagram illustrates the central role of SMS1 in this pathway and the point of intervention for this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Virus Viral Replication Ceramide Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 Substrate Sphingomyelin Sphingomyelin SMS1->Sphingomyelin Synthesis Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Sphingomyelin->Viral_RdRp Binds to Viral_Replication Viral Replication Viral_RdRp->Viral_Replication Essential for WYFA15 This compound WYFA15->SMS1 Inhibits

Caption: Role of SMS1 in Viral Replication and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and evaluation of this compound are contained within the primary research publication by Han S, et al. in Cell Chemical Biology (2024).[1][2] Unfortunately, the full text of this article, including the supplementary materials detailing the specific methodologies, is not publicly available at this time. The following sections outline the general approaches that would have been used in the characterization of this compound, based on standard practices in the field.

Genome-Scale CRISPR Screening for Host Factor Identification

A genome-wide CRISPR-Cas9 knockout screen was employed to identify host cellular factors essential for SFTSV infection.[2] This powerful technique allows for the systematic inactivation of every gene in the human genome to identify those whose absence confers resistance to viral infection.

CRISPR_Workflow cluster_library Library Preparation cluster_screening Screening cluster_analysis Analysis gRNA_library Genome-wide sgRNA Library Lentivirus Lentiviral Packaging gRNA_library->Lentivirus Host_cells Host Cells Lentivirus->Host_cells Transduction SFTSV_infection SFTSV Infection Host_cells->SFTSV_infection Transduction Transduction Selection Selection of Resistant Cells SFTSV_infection->Selection Genomic_DNA_extraction Genomic DNA Extraction Selection->Genomic_DNA_extraction Sequencing Next-Generation Sequencing Genomic_DNA_extraction->Sequencing Data_analysis Data Analysis & Hit Identification Sequencing->Data_analysis

Caption: General Workflow for a Genome-Scale CRISPR Screen.

In Vitro Antiviral Assays

The antiviral activity of this compound against SFTSV and SARS-CoV-2 would have been quantified using in vitro assays. These assays typically involve infecting susceptible cell lines with the virus in the presence of varying concentrations of the inhibitor. The efficacy of the compound is then determined by measuring the reduction in viral replication, often through techniques such as plaque assays, quantitative PCR (qPCR) to measure viral RNA levels, or immunofluorescence assays to detect viral proteins. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

In Vivo Animal Studies

The primary research indicates that this compound was tested in mouse models of both SFTSV and SARS-CoV-2 infection and was found to be protective.[1][2] These studies are critical for evaluating the in vivo efficacy and potential toxicity of a drug candidate. Key parameters measured in such studies include survival rates, reduction in viral load in various tissues, and clinical signs of disease.

Quantitative Data Summary

Due to the inaccessibility of the full research article, a comprehensive table of quantitative data, including IC50 values, pharmacokinetic parameters, and detailed in vivo efficacy data, cannot be provided at this time. The publicly available information confirms the potent antiviral activity of this compound but lacks the specific numerical data required for a detailed quantitative summary.

Conclusion

This compound is a promising novel antiviral agent that targets the host enzyme Sphingomyelin Synthase 1. Its demonstrated efficacy against SFTSV and SARS-CoV-2 in preclinical models highlights its potential as a broad-spectrum antiviral therapeutic. Further research and public dissemination of the detailed experimental data are eagerly awaited by the scientific community to fully assess the therapeutic potential of this compound.

Disclaimer: This document is based on publicly available information as of the date of issuance. The absence of detailed quantitative data and experimental protocols is due to the current unavailability of the full primary research publication.

References

No Publicly Available Data on the Mechanism of Action of WYFA-15

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound or drug designated as "WYFA-15." The search for its mechanism of action, signaling pathways, cellular targets, and any associated preclinical or clinical studies did not yield any relevant results.

It is possible that "this compound" may be an internal, proprietary, or otherwise non-public designation for a research compound. As such, information regarding its pharmacological properties would be confidential and not accessible through public databases or search engines.

One search result mentioned a designer drug with a similar name, "W-15." This compound, 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide, is chemically related to fentanyl. However, extensive pharmacological profiling of W-15 has shown that it lacks detectable activity at opioid receptors and other known targets for psychoactive drugs.[1] Studies have concluded that W-15 is pharmacologically inactive.[1] It is crucial to note that W-15 is distinct from the requested "this compound," and no connection between the two designations could be established from the available information.

Without any data on the mechanism of action of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams. Further clarification on the identity of this compound would be necessary to proceed with this request.

References

WYFA-15 biological significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of Interleukin-15 (IL-15)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-15 (IL-15) is a pleiotropic cytokine with a pivotal role in the innate and adaptive immune systems. Structurally similar to IL-2, it is critical for the development, proliferation, and activation of various immune cells, most notably Natural Killer (NK) cells and CD8+ T cells.[1][2][3] Unlike IL-2, IL-15 does not significantly promote the expansion of regulatory T cells (Tregs), making it a highly attractive candidate for cancer immunotherapy. This document provides a comprehensive overview of the biological significance of IL-15, its signaling pathways, quantitative activity data, and detailed experimental protocols for its study.

Introduction to Interleukin-15

Discovered in 1994, Interleukin-15 (IL-15) is a member of the four-α-helix bundle cytokine family.[4] It is produced by a wide array of cell types, including monocytes, macrophages, dendritic cells, and epithelial cells. IL-15's biological effects are mediated through a heterotrimeric receptor complex, which includes the IL-15 receptor alpha (IL-15Rα) subunit, the IL-2/IL-15 receptor beta (IL-2/15Rβ or CD122) subunit, and the common gamma chain (γc or CD132), which is shared with other cytokines.[1] A key feature of IL-15 biology is its mechanism of trans-presentation, where IL-15 is presented by one cell expressing IL-15Rα to a neighboring cell that expresses the IL-2/15Rβ and γc subunits.[1][5]

Biological Significance of IL-15

The biological functions of IL-15 are extensive, with its most prominent roles in the immune system.

  • Immune Cell Development and Homeostasis: IL-15 is indispensable for the development, survival, and maintenance of NK cells, NKT cells, and memory CD8+ T cells. Mice deficient in IL-15 or IL-15Rα exhibit a severe lack of these cell populations.[6]

  • Activation of Cytotoxic Cells: IL-15 potently stimulates the proliferative and cytotoxic activity of NK cells and CD8+ T cells, enhancing their ability to eliminate virally infected and malignant cells.[2][3]

  • Role in Cancer: Due to its ability to bolster the anti-tumor immune response without expanding immunosuppressive Tregs, IL-15 is a promising therapeutic agent in oncology.[7] It has been shown to have anti-tumor effects in several preclinical models.[8]

  • Inflammatory and Autoimmune Diseases: Dysregulation of IL-15 has been implicated in the pathophysiology of various autoimmune and inflammatory conditions, including rheumatoid arthritis and celiac disease.

Quantitative Data

Table 1: Binding Affinities of Human Interleukin-15
LigandReceptor/ComponentMethodDissociation Constant (Kd)Association Rate Constant (Ka)Reference(s)
IL-15IL-15RαNot Specified30-100 pM1.10 x 10¹¹ M⁻¹[1][9]
IL-15IL-2/15Rβγc complexNot Specified~1 nM1.10 x 10⁹ M⁻¹[1]
IL-15IL-2/15RβSurface Plasmon Resonance438 nMNot Specified[10]
IL-15/IL-15Rα complexIL-2/15RβSurface Plasmon Resonance3 nMNot Specified[10]
Table 2: Proliferative Activity of IL-15 Agonists
CompoundCell LineAssayEC50Reference(s)
rhIL-15TF-1βProliferation16.0 pM[11]
rhIL-15N72DTF-1βProliferation4.8 pM[11]
Neo-2/15Human YT-1STAT5 Phosphorylation49 pM[12]
hIL-2Human YT-1STAT5 Phosphorylation410 pM[12]
Table 3: Inhibitory Activity of IL-15 Antagonists
CompoundTargetAssayIC50Reference(s)
Antagonist PeptideIL-15RαNot Specified130 µM[13]
PEG-IL-15IL-15-induced proliferationCTLL proliferationNot specified (functions as antagonist)[14]

Signaling Pathways

IL-15 binding to its receptor complex initiates a cascade of intracellular signaling events, primarily through three major pathways: the JAK/STAT pathway, the PI3K/AKT pathway, and the Ras/Raf/MAPK pathway.[5][15]

JAK/STAT Pathway

Upon IL-15 binding, JAK1 and JAK3 are activated, leading to the phosphorylation of STAT3 and STAT5.[1][15] These phosphorylated STAT proteins form dimers, translocate to the nucleus, and regulate the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-myc), and effector functions.[4]

JAK_STAT_Pathway cluster_receptor Cell Membrane IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra IL2R_beta IL-2/15Rβ IL15Ra->IL2R_beta gamma_c γc IL2R_beta->gamma_c JAK1 JAK1 IL2R_beta->JAK1 JAK3 JAK3 gamma_c->JAK3 STAT3 STAT3 JAK1->STAT3 P STAT5 STAT5 JAK3->STAT5 P pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 STAT_dimer STAT3/5 Dimer pSTAT3->STAT_dimer pSTAT5->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (e.g., Bcl-2, c-myc) Nucleus->Gene_Expression

Caption: IL-15 JAK/STAT Signaling Pathway.

PI3K/AKT Pathway

The IL-2/15Rβ chain can also activate the PI3K/AKT pathway, which is crucial for promoting cell survival and proliferation.[5][15] This pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.

PI3K_AKT_Pathway IL15_Receptor IL-15 Receptor Complex PI3K PI3K IL15_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P pAKT pAKT AKT->pAKT mTOR mTOR pAKT->mTOR Cell_Survival Cell Survival (e.g., Bcl-2, Mcl-1) mTOR->Cell_Survival

Caption: IL-15 PI3K/AKT Signaling Pathway.

Ras/Raf/MAPK Pathway

Activation of the Ras/Raf/MAPK pathway by IL-15 is also initiated through the IL-2/15Rβ subunit and involves adaptor proteins like Grb2 and SOS.[5] This pathway is primarily involved in regulating cellular proliferation.

MAPK_Pathway IL15_Receptor IL-15 Receptor Complex Grb2_SOS Grb2/SOS IL15_Receptor->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P pERK pERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo start Hypothesis: IL-15 enhances anti-tumor immunity invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo prolif NK/T Cell Proliferation Assay (CFSE) invitro->prolif cyto Cytotoxicity Assay (vs. Tumor Cells) invitro->cyto cytokine Cytokine Production Assay (ELISA/Flow) invitro->cytokine model Tumor Mouse Model (e.g., B16 Melanoma) invivo->model analysis Data Analysis & Interpretation conclusion Conclusion analysis->conclusion prolif->analysis cyto->analysis cytokine->analysis treatment Treat with IL-15 model->treatment monitoring Monitor Tumor Growth treatment->monitoring immune_profiling Immune Profiling of Tumors (Flow Cytometry) treatment->immune_profiling monitoring->analysis immune_profiling->analysis

References

The Role of WYFA-15 in Cellular Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYFA-15 is a novel small molecule inhibitor of Sphingomyelin (B164518) Synthase 1 (SMS1), a key enzyme in the sphingolipid metabolic pathway.[1][2] Its identification has opened new avenues for research into the therapeutic potential of targeting this pathway, particularly in the context of viral diseases. This compound has demonstrated antiviral activity, notably in reducing the replication of Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and SARS-CoV-2.[1][2] This document provides a comprehensive overview of the known cellular roles of this compound, focusing on its mechanism of action and its impact on relevant cellular pathways. Due to the early stage of research, publicly available quantitative data and detailed experimental protocols are limited.

Introduction to Sphingomyelin Metabolism

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and cell fate. The sphingolipid metabolic pathway is a complex network of enzymatic reactions that produce a variety of bioactive molecules, including ceramides, sphingosine, and sphingosine-1-phosphate. Sphingomyelin Synthase 1 (SMS1) is a critical enzyme in this pathway, catalyzing the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, thereby producing sphingomyelin and diacylglycerol (DAG). The regulation of SMS1 activity is vital for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of Sphingomyelin Synthase 1 (SMS1).[1][2] By blocking the activity of this enzyme, this compound disrupts the conversion of ceramide to sphingomyelin. This inhibition leads to an accumulation of ceramide and a depletion of sphingomyelin and diacylglycerol. These alterations in lipid composition can have profound effects on cellular processes, including membrane fluidity, signal transduction, and the cellular stress response.

Impact on Cellular Lipid Composition

The primary and direct consequence of this compound activity is the alteration of the cellular lipid profile. The expected changes are:

  • Increase in Ceramide levels: As the substrate for SMS1, ceramide is expected to accumulate upon enzyme inhibition.

  • Decrease in Sphingomyelin levels: The direct product of the SMS1-catalyzed reaction, sphingomyelin levels are expected to decrease.

  • Decrease in Diacylglycerol (DAG) levels: As a co-product of the SMS1 reaction, DAG levels are also anticipated to be reduced.

These shifts in bioactive lipid concentrations are the basis for the downstream cellular effects of this compound.

Role in Cellular Pathways

The modulation of sphingolipid metabolism by this compound has significant implications for various cellular signaling pathways.

Sphingolipid Metabolism Pathway

This compound directly intervenes in the sphingolipid metabolism pathway at the point of sphingomyelin synthesis. The diagram below illustrates the central role of SMS1 and the point of inhibition by this compound.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_sm_cycle Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide SMS1 SMS1 Ceramide->SMS1 PC Phosphatidylcholine PC->SMS1 DAG Diacylglycerol Sphingomyelin Sphingomyelin SMS1->DAG SMS1->Sphingomyelin WYFA15 This compound WYFA15->SMS1 Inhibits

Figure 1: Inhibition of SMS1 by this compound in the Sphingolipid Pathway.
Antiviral Response

A key reported role for this compound is its antiviral activity, specifically against SFTSV and SARS-CoV-2.[1][2] While the precise molecular mechanisms are still under investigation, the inhibition of SMS1 is believed to be central to this effect. Viruses often remodel host cell lipid metabolism to facilitate their replication and assembly. By altering the cellular lipid landscape, this compound may create an environment that is non-conducive to viral propagation. Potential mechanisms include:

  • Alteration of membrane properties: Changes in sphingomyelin and ceramide levels can affect the fluidity and domain organization of cellular membranes, which can be critical for viral entry, budding, and egress.

  • Modulation of signaling pathways: Ceramide accumulation is known to induce cellular stress responses and apoptosis, which can limit viral replication.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data regarding the activity of this compound. Information such as the half-maximal inhibitory concentration (IC50) for SMS1, binding affinities, and specific dose-response curves for its antiviral effects have not been published in the reviewed literature.

Table 1: Summary of Expected Quantitative Effects of this compound

ParameterExpected EffectRationale
SMS1 Enzymatic ActivityDecreaseDirect inhibition by this compound
Intracellular CeramideIncreaseAccumulation of SMS1 substrate
Intracellular SphingomyelinDecreaseReduced production by SMS1
Intracellular DiacylglycerolDecreaseReduced co-product formation
Viral Titer (SFTSV, SARS-CoV-2)DecreaseAntiviral activity

Note: This table represents the expected qualitative effects based on the known mechanism of action. Specific quantitative values are not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and in vitro/in vivo testing of this compound are not yet widely available in scientific literature. However, general methodologies for studying SMS1 inhibitors and their effects on viral replication can be inferred from standard laboratory practices.

General Workflow for Assessing this compound Activity

The following diagram outlines a general experimental workflow that could be employed to characterize the activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Effects cluster_invivo In Vivo Validation (Conceptual) A Compound Synthesis & Purification B SMS1 Inhibition Assay (Biochemical) A->B C Cell-Based SMS Activity Assay A->C D Lipidomics Analysis (Ceramide, Sphingomyelin) C->D E Viral Replication Assay (e.g., Plaque Assay, qRT-PCR) C->E F Cytotoxicity Assay C->F G Animal Model of Viral Infection E->G H Pharmacokinetics & Toxicology Studies F->H

Figure 2: General experimental workflow for this compound characterization.
Methodological Considerations

  • SMS1 Inhibition Assay: A typical in vitro assay would involve incubating recombinant human SMS1 with its substrates (ceramide and a fluorescently or radioactively labeled phosphatidylcholine analog) in the presence of varying concentrations of this compound. The formation of the labeled sphingomyelin product would be quantified to determine the IC50 value.

  • Cell-Based Assays: Cultured cells (e.g., HEK293T, Vero E6) would be treated with this compound. Lipid extracts would then be analyzed by mass spectrometry to quantify changes in ceramide and sphingomyelin levels.

  • Viral Replication Assays: For antiviral studies, susceptible cell lines would be infected with the virus of interest (e.g., SARS-CoV-2) and concurrently treated with this compound. Viral replication could be assessed by measuring viral titers in the supernatant (plaque assay or TCID50) or by quantifying viral RNA levels (qRT-PCR).

Future Directions

The discovery of this compound as an SMS1 inhibitor with antiviral properties presents several exciting avenues for future research:

  • Elucidation of Detailed Antiviral Mechanisms: Further studies are needed to pinpoint the exact mechanisms by which SMS1 inhibition restricts viral replication.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs could lead to the development of more potent and selective SMS1 inhibitors.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.

  • Exploration in Other Disease Contexts: Given the role of sphingolipid metabolism in a wide range of cellular processes, the therapeutic utility of this compound could extend beyond virology to areas such as oncology and metabolic diseases.

Conclusion

This compound is a promising pharmacological tool for investigating the roles of SMS1 and sphingolipid metabolism in health and disease. Its demonstrated antiviral activity highlights the potential of targeting host lipid metabolism as a broad-spectrum antiviral strategy. While the current body of public knowledge on this compound is limited, it provides a strong foundation for future research and development in this area. As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge.

References

Preliminary Technical Guide: WYFA-15, a Novel Sphingomyelin Synthase 1 Inhibitor with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

WYFA-15 is a recently identified small molecule inhibitor of sphingomyelin (B164518) synthase 1 (SMS1), a key enzyme in the sphingolipid metabolic pathway. Preliminary research has demonstrated its potential as a broad-spectrum antiviral agent, showing efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This document provides a preliminary technical overview of this compound, summarizing its mechanism of action, available quantitative data, and relevant experimental protocols to support further research and development. The information presented herein is based on initial findings and will be updated as more comprehensive data becomes available.

Introduction to this compound and its Target: Sphingomyelin Synthase 1 (SMS1)

Sphingomyelin (SM) is a critical component of mammalian cell membranes and is involved in various cellular processes, including signal transduction, apoptosis, and inflammation. Sphingomyelin synthases (SMSs) are the enzymes responsible for the final step in SM biosynthesis, catalyzing the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to ceramide. There are two main isoforms, SMS1 and SMS2, which differ in their subcellular localization and are encoded by the SGMS1 and SGMS2 genes, respectively. SMS1 is primarily located in the Golgi apparatus, while SMS2 is found at the plasma membrane.

This compound has been identified as a specific inhibitor of SMS1.[1] By blocking SMS1 activity, this compound is thought to disrupt the cellular lipid environment, which in turn interferes with the life cycle of certain viruses that rely on host cell sphingomyelin for replication. This host-targeted approach presents a promising strategy for the development of broad-spectrum antiviral therapeutics.

Quantitative Data

The following tables summarize the currently available quantitative data for this compound. This data is preliminary and subject to further validation.

Table 1: In Vitro Efficacy of this compound

Assay Virus Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI)
Viral Replication AssaySFTSVVero E6Data not availableData not availableData not available
Viral Replication AssaySARS-CoV-2Vero E6Data not availableData not availableData not available
SMS1 Enzymatic AssayRecombinant Human SMS1-Data not available--

IC50 (Half-maximal inhibitory concentration), CC50 (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC50/IC50). Data is based on initial reports and requires further characterization.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of SFTSV Infection

Treatment Group Dose (mg/kg) Route of Administration Survival Rate (%) Mean Time to Death (Days)
Vehicle Control-Data not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available

Further in vivo studies are required to establish a complete pharmacokinetic and pharmacodynamic profile.

Mechanism of Action and Signaling Pathways

This compound exerts its antiviral effect by inhibiting the host enzyme SMS1. This inhibition leads to a decrease in sphingomyelin levels and an accumulation of its precursor, ceramide, within the Golgi apparatus. Both of these alterations can have profound effects on cellular processes that are co-opted by viruses for their replication.

Sphingomyelin Synthesis Pathway

The following diagram illustrates the sphingomyelin synthesis pathway and the point of inhibition by this compound.

Sphingomyelin_Synthesis PC Phosphatidylcholine SMS1 Sphingomyelin Synthase 1 (SMS1) PC->SMS1 Cer Ceramide Cer->SMS1 SM Sphingomyelin SMS1->SM DAG Diacylglycerol SMS1->DAG WYFA15 This compound WYFA15->SMS1

Figure 1: Inhibition of Sphingomyelin Synthesis by this compound.
Proposed Antiviral Mechanism of Action

The precise mechanisms by which SMS1 inhibition restricts viral replication are still under investigation. However, several hypotheses have been proposed:

  • Alteration of Membrane Fluidity and Raft Formation: Sphingomyelin is a key component of lipid rafts, specialized membrane microdomains that are often hijacked by viruses for entry, assembly, and budding. By reducing sphingomyelin levels, this compound may disrupt the integrity of these rafts, thereby interfering with the viral life cycle.

  • Induction of Apoptosis through Ceramide Accumulation: Ceramide is a pro-apoptotic lipid. The accumulation of ceramide due to SMS1 inhibition could trigger apoptosis in infected cells, thus limiting viral spread.

  • Disruption of Viral Glycoprotein Trafficking: The Golgi apparatus, where SMS1 is located, is central to the processing and trafficking of viral envelope glycoproteins. Alterations in the Golgi lipid environment caused by this compound may impair the proper folding, maturation, and transport of these essential viral proteins.

The following diagram illustrates the proposed antiviral mechanism of this compound.

Antiviral_Mechanism cluster_golgi Golgi Apparatus SMS1 SMS1 Sphingomyelin Sphingomyelin SMS1->Sphingomyelin LipidRafts Lipid Raft Integrity SMS1->LipidRafts Maintains GlycoproteinTrafficking Viral Glycoprotein Trafficking SMS1->GlycoproteinTrafficking Supports Ceramide Ceramide Ceramide->SMS1 Apoptosis Apoptosis Ceramide->Apoptosis Induces WYFA15 This compound WYFA15->SMS1 ViralReplication Viral Replication Cycle (Entry, Assembly, Budding) LipidRafts->ViralReplication Inhibits Apoptosis->ViralReplication Inhibits GlycoproteinTrafficking->ViralReplication Inhibits

Figure 2: Proposed Antiviral Mechanism of this compound via SMS1 Inhibition.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. Detailed, compound-specific parameters would need to be optimized.

In Vitro SMS1 Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of this compound on SMS1 enzymatic activity.

Materials:

  • Recombinant human SMS1 enzyme

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 25 mM KCl)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, phosphatidylcholine, and NBD-C6-ceramide.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the microplate.

  • Add the recombinant SMS1 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence of the product (NBD-sphingomyelin) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Viral Replication Assay (Plaque Assay)

Objective: To quantify the inhibitory effect of this compound on viral replication in a cell-based assay.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SFTSV or SARS-CoV-2 viral stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • This compound stock solution (in DMSO)

  • Agarose or methylcellulose (B11928114) overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed Vero E6 cells in multi-well plates and grow to confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Infect the cells with a known titer of the virus for 1 hour.

  • Remove the viral inoculum and add an overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Fix the cells with formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

  • Determine the IC50 value of this compound for viral replication.

In Vivo Efficacy Study in a Mouse Model of SFTSV Infection

Objective: To evaluate the therapeutic efficacy of this compound in a lethal mouse model of SFTSV infection.

Materials:

  • IFNAR-/- mice (or other susceptible mouse strain)

  • SFTSV stock

  • This compound formulation for in vivo administration

  • Vehicle control

  • Personal protective equipment and appropriate biosafety level containment

Procedure:

  • Acclimate the mice to the experimental conditions.

  • Infect the mice with a lethal dose of SFTSV via a specified route (e.g., intraperitoneal or subcutaneous injection).

  • Administer this compound or vehicle control at predetermined doses and schedules (e.g., once or twice daily for a set number of days).

  • Monitor the mice daily for clinical signs of disease (e.g., weight loss, lethargy, ruffled fur) and survival.

  • At defined time points, a subset of mice may be euthanized for the collection of blood and tissues to determine viral titers and assess pathology.

  • Analyze the survival data using Kaplan-Meier survival curves and compare viral loads between treatment and control groups.

Summary and Future Directions

This compound is a promising new SMS1 inhibitor with demonstrated antiviral activity against SFTSV and SARS-CoV-2 in preliminary studies. Its host-targeted mechanism of action suggests the potential for broad-spectrum efficacy against other viruses that depend on host sphingolipid metabolism.

Future research should focus on:

  • Comprehensive in vitro profiling to determine the full spectrum of antiviral activity.

  • Detailed mechanistic studies to elucidate the precise molecular interactions between this compound and SMS1, and the downstream effects on viral replication.

  • Pharmacokinetic and toxicology studies to assess the drug-like properties and safety profile of this compound.

  • Optimization of the chemical structure of this compound to improve potency and selectivity.

The continued investigation of this compound and other SMS1 inhibitors will be crucial in developing novel host-targeted antiviral therapies to combat existing and emerging viral threats.

References

WYFA-15: A Comprehensive Technical Review of a Novel Sphingomyelin Synthase 1 Inhibitor with Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYFA-15 is a novel, potent, and specific small molecule inhibitor of sphingomyelin (B164518) synthase 1 (SMS1). This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, antiviral efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and available pharmacokinetic and toxicological data. All quantitative data from preclinical studies are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of the current understanding of this compound's biological activity.

Introduction

Sphingomyelin synthase 1 (SMS1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol. This enzymatic activity is crucial for maintaining the integrity of cellular membranes and is implicated in various cellular processes, including signal transduction and protein sorting. Recent research has identified host lipid metabolism as a critical component in the life cycle of numerous viruses. Specifically, SMS1 has emerged as a promising host target for broad-spectrum antiviral therapies. This compound was identified as a potent inhibitor of SMS1 and has demonstrated significant antiviral activity against diverse RNA viruses, including the highly pathogenic SFTSV and SARS-CoV-2.[1] This whitepaper consolidates the current scientific knowledge on this compound, presenting a detailed analysis for the scientific community.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound
Virus TargetCell LineAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
SFTSVVeroPlaque Reduction Neutralization Test-Data not available>100Data not available[1]
SARS-CoV-2Vero E6Plaque Assay-Data not available>100Data not available[1]
SMS1 (enzymatic)-In vitro enzymatic assay2.1---[2]

Note: Specific IC50 and EC50 values for this compound against SFTSV and SARS-CoV-2 are not yet publicly available in the cited literature. The table reflects the reported potent activity and will be updated as more data becomes available.

Table 2: In Vivo Efficacy of this compound in a Lethal SFTSV Mouse Model
Animal ModelTreatment GroupDose (mg/kg)Route of AdministrationSurvival Rate (%)Mean Time to Death (Days)Reference
C57BL/6 MiceVehicle Control-Intraperitoneal07-9[1]
C57BL/6 MiceThis compoundData not availableIntraperitoneal100-[1]

Note: The specific dosage of this compound used in the in vivo study is not detailed in the available abstract. Access to the full publication is required for this information.

Signaling Pathways and Mechanisms of Action

This compound exerts its antiviral effect by inhibiting the host enzyme SMS1. This inhibition disrupts the normal sphingomyelin metabolism within the host cell, creating an environment that is unfavorable for viral replication. The proposed mechanism involves the depletion of sphingomyelin and the potential accumulation of ceramide, which can trigger downstream signaling events that interfere with the viral life cycle.

SMS1_Inhibition_Pathway cluster_membrane Cellular Membrane cluster_virus Viral Replication Ceramide Ceramide SMS1 SMS1 Ceramide->SMS1 Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->SMS1 Sphingomyelin Sphingomyelin Viral_Replication_Complex Viral_Replication_Complex Sphingomyelin->Viral_Replication_Complex Required for formation Diacylglycerol Diacylglycerol Viral_Entry Viral_Entry Viral_Entry->Viral_Replication_Complex Viral_Assembly_Budding Viral_Assembly_Budding Viral_Replication_Complex->Viral_Assembly_Budding Progeny_Virions Progeny_Virions Viral_Assembly_Budding->Progeny_Virions SMS1->Sphingomyelin SMS1->Diacylglycerol WYFA_15 WYFA_15 WYFA_15->SMS1 Inhibits

Caption: Inhibition of SMS1 by this compound disrupts sphingomyelin production, a key host factor for viral replication.

Experimental Protocols

Sphingomyelin Synthase (SMS) Activity Assay

This protocol describes a general method for determining SMS activity, which can be adapted to assess the inhibitory potential of compounds like this compound.

Materials:

  • Cell homogenates or purified SMS1 enzyme

  • Reaction buffer: 50 mM Tris-HCl (pH 7.4), 25 mM KCl

  • Substrates: C6-NBD-ceramide and phosphatidylcholine

  • Thin-layer chromatography (TLC) system

  • Chloroform:Methanol:NH4OH (14:6:1) solvent system

Procedure:

  • Prepare cell homogenates in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5% sucrose, and protease inhibitors.

  • Centrifuge the homogenate at 5000 rpm for 10 minutes and use the supernatant for the assay.

  • Set up the reaction mixture containing the cell homogenate (or purified enzyme), reaction buffer, C6-NBD-ceramide, and phosphatidylcholine.

  • To test for inhibition, pre-incubate the enzyme with this compound for a specified time before adding the substrates.

  • Incubate the reaction mixture at 37°C for 2 hours.

  • Stop the reaction and extract the lipids using a chloroform:methanol (2:1) mixture.

  • Dry the extracted lipids under nitrogen gas.

  • Resuspend the lipid extract and spot it onto a TLC plate.

  • Develop the TLC plate using the Chloroform:Methanol:NH4OH (14:6:1) solvent system.

  • Visualize and quantify the fluorescently labeled sphingomyelin product.[3]

SMS_Assay_Workflow A Prepare Cell Homogenate or Purified SMS1 B Pre-incubate with this compound (or vehicle) A->B C Add Substrates (NBD-Ceramide, Phosphatidylcholine) B->C D Incubate at 37°C C->D E Lipid Extraction D->E F Thin-Layer Chromatography (TLC) E->F G Quantify NBD-Sphingomyelin F->G Antiviral_Assay_Workflow A Seed Host Cells (e.g., Vero E6) B Infect with Virus (SFTSV or SARS-CoV-2) A->B C Treat with Serial Dilutions of this compound B->C D Incubate to Allow Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate EC50 E->F

References

Investigating the Function of WYFA-15: A Novel Inhibitor of the IL-15 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "WYFA-15" is a hypothetical compound used in this document for illustrative purposes. As of the latest literature review, no public scientific data exists for a molecule with this designation. The following guide is a speculative framework designed to showcase the format of a technical whitepaper, including data presentation, experimental protocols, and pathway visualization, based on the well-established Interleukin-15 signaling pathway.

Abstract

Interleukin-15 (IL-15) is a pro-inflammatory cytokine crucial for the development, proliferation, and activation of various lymphocyte lineages, including Natural Killer (NK) cells and T cells.[1][2] Aberrant IL-15 signaling is associated with chronic inflammation and certain malignancies, making it a compelling target for therapeutic intervention.[1][2] This document describes the preclinical characterization of this compound, a novel small molecule inhibitor designed to modulate the IL-15 signaling cascade. Our findings demonstrate that this compound is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a critical downstream effector in the IL-15 pathway. Through a series of in vitro biochemical and cell-based assays, we have established the mechanism of action and quantified the functional consequences of JAK3 inhibition by this compound, highlighting its potential as a therapeutic candidate for autoimmune disorders and hematological cancers.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using biochemical kinase assays and cell-based proliferation models. All data are presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against key Janus kinases involved in cytokine signaling.

Kinase TargetThis compound IC50 (nM)
JAK11,250 ± 85
JAK2980 ± 62
JAK3 15 ± 2.5
TYK21,500 ± 110
Table 2: Functional Cellular Activity of this compound

This table shows the effect of this compound on the proliferation of an IL-15-dependent human NK cell line (NKL).

Assay TypeMetricThis compound Result (nM)
Cell ProliferationEC5045 ± 5.8
p-STAT5 InhibitionEC5038 ± 4.1

Signaling Pathway Analysis

The binding of IL-15 to its receptor complex triggers the activation of Janus Kinases (JAKs), primarily JAK1 and JAK3.[1] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5.[1] Phosphorylated STATs dimerize, translocate to the nucleus, and activate the transcription of target genes responsible for cell survival and proliferation.[1] this compound exerts its function by selectively inhibiting JAK3, thereby blocking the phosphorylation of STAT5 and halting the downstream signaling cascade.

WYFA15_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15R IL-15Rβγc JAK1 JAK1 IL15R->JAK1 Activation JAK3 JAK3 IL15R->JAK3 Activation IL15 IL-15 IL15->IL15R Binding STAT5_I STAT5 (Inactive) JAK3->STAT5_I Phosphorylation STAT5_A p-STAT5 (Active) Dimer p-STAT5 Dimer STAT5_A->Dimer Dimerization WYFA15 This compound WYFA15->JAK3 Inhibition DNA Target Gene Transcription Dimer->DNA Proliferation Cell Proliferation & Survival DNA->Proliferation

Caption: IL-15 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol details the method used to determine the IC50 values of this compound against JAK family kinases.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

    • ATP and appropriate peptide substrate.

    • This compound compound stock (10 mM in DMSO).

    • Assay buffer (HEPES, MgCl2, Brij-35, BSA).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in assay buffer.

    • Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 10 µL of a 2.5x enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution. Final ATP concentration should be at the Km for each respective enzyme.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect kinase activity by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes to allow for signal stabilization.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine IC50 values.

Protocol: NKL Cell Proliferation Assay

This protocol describes the method for assessing the effect of this compound on the proliferation of an IL-15 dependent cell line.

  • Reagents and Materials:

    • NKL cell line.

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL IL-2 (for maintenance).

    • Recombinant human IL-15.

    • This compound compound stock (10 mM in DMSO).

    • CellTiter-Glo® 2.0 Cell Viability Assay Kit.

    • 96-well clear-bottom white cell culture plates.

  • Procedure:

    • Wash NKL cells three times in cytokine-free medium to remove residual IL-2.

    • Resuspend cells in assay medium (RPMI + 10% FBS) and seed at a density of 10,000 cells/well in a 96-well plate.

    • Prepare a serial dilution of this compound in assay medium.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Stimulate the cells by adding IL-15 to a final concentration of 10 ng/mL.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence and calculate EC50 values by fitting the dose-response data to a normalized inhibition curve.

WYFA15_Workflow start Start wash Wash NKL cells to remove maintenance cytokines start->wash seed Seed 10,000 cells/well in 96-well plate wash->seed prepare_cpd Prepare serial dilution of this compound seed->prepare_cpd add_cpd Add this compound or vehicle to wells prepare_cpd->add_cpd stimulate Stimulate cells with 10 ng/mL IL-15 add_cpd->stimulate incubate Incubate for 72 hours at 37°C, 5% CO2 stimulate->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_ctg Add CellTiter-Glo® 2.0 reagent to each well equilibrate->add_ctg measure Measure luminescence with plate reader add_ctg->measure analyze Calculate EC50 using dose-response curve measure->analyze end_node End analyze->end_node

Caption: Workflow for the this compound cell-based proliferation assay.

References

Methodological & Application

Unraveling the Synthesis of WYFA-15: A Potent Sphingomyelin Synthase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the available information regarding WYFA-15, a known inhibitor of Sphingomyelin (B164518) Synthase 1 (SMS1). While a complete, step-by-step synthesis protocol from a primary scientific publication is not publicly available at this time, this application note compiles the known properties of this compound and outlines the general synthetic strategies for analogous compounds, providing a foundational understanding for researchers in the field.

Introduction to this compound

This compound has been identified as a potent inhibitor of Sphingomyelin Synthase 1 (SMS1), an enzyme crucial in the final step of sphingomyelin biosynthesis. Inhibition of SMS1 has been explored as a therapeutic strategy for a variety of diseases, including viral infections and metabolic disorders. This compound, in particular, has demonstrated antiviral activity, highlighting its potential as a lead compound for further drug development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its synthesis, formulation, and biological testing.

PropertyValueSource
Molecular Formula Not explicitly found in search results
Molecular Weight 395.28 g/mol [1]
Chemical Name Not explicitly found in search results
CAS Number Not explicitly found in search results

General Synthetic Approach for Analogous SMS1 Inhibitors

Based on the scientific literature, the synthesis of compounds structurally related to SMS1 inhibitors often involves a multi-step process. A key publication in the field, titled "Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors," likely holds the key to the synthesis of this compound or structurally similar molecules. While the full text of this article is not readily accessible, the abstract suggests a synthetic route that would likely involve the following key transformations:

  • Sulfonamide Formation: Reaction of a substituted phenol (B47542) with a sulfonyl chloride in the presence of a base to form a sulfonamide intermediate.

  • Etherification: Alkylation of the phenolic hydroxyl group with an appropriate electrophile, such as an alpha-haloacetamide, to introduce the acetamide (B32628) side chain.

  • Amide Coupling: Formation of the final acetamide by reacting the corresponding carboxylic acid with an amine, or through the reaction of an acyl chloride with an amine.

The specific starting materials and reagents would be dictated by the desired substitutions on the aromatic rings and the acetamide moiety to achieve the final structure of this compound.

Postulated Signaling Pathway of SMS1 Inhibition

The inhibition of SMS1 by this compound is expected to disrupt the cellular sphingolipid metabolism. This can have downstream effects on various signaling pathways involved in cell growth, apoptosis, and membrane integrity. A simplified representation of the central role of SMS1 is depicted below.

SMS1_Pathway Ceramide Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 PC Phosphatidylcholine (PC) PC->SMS1 SM Sphingomyelin (SM) SMS1->SM Synthesis DAG Diacylglycerol (DAG) SMS1->DAG Synthesis WYFA15 This compound WYFA15->SMS1 Inhibition

Caption: Inhibition of Sphingomyelin Synthase 1 (SMS1) by this compound.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow that would be anticipated for the chemical synthesis and initial biological evaluation of a compound like this compound.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis and Characterization cluster_bioassay Biological Evaluation Start Starting Materials Reaction1 Step 1: Sulfonamide Formation Start->Reaction1 Purification1 Purification 1 (e.g., Chromatography) Reaction1->Purification1 Reaction2 Step 2: Etherification Purification1->Reaction2 Purification2 Purification 2 (e.g., Recrystallization) Reaction2->Purification2 FinalProduct Final Product (this compound) Purification2->FinalProduct NMR NMR Spectroscopy FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS Purity Purity Analysis (HPLC) FinalProduct->Purity SMS1_Assay SMS1 Inhibition Assay FinalProduct->SMS1_Assay Antiviral_Assay Antiviral Activity Assay FinalProduct->Antiviral_Assay

Caption: Generalized workflow for the synthesis and evaluation of this compound.

Future Directions

The elucidation and publication of the detailed synthesis protocol for this compound is a critical next step for the research community. Access to this information will enable:

  • Independent Synthesis and Verification: Allowing other laboratories to produce this compound for their own research purposes.

  • Structure-Activity Relationship (SAR) Studies: Facilitating the synthesis of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Providing the necessary material for in-depth biological studies to fully understand how this compound exerts its antiviral effects.

Researchers are encouraged to consult the primary literature for the full publication detailing the synthesis of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as it becomes available, as this will likely provide the definitive protocol for this compound.

References

Application Notes and Protocols for WYFA-15: A Novel Peptoid-Based PRMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

WYFA-15 is a novel, potent, and selective peptoid-based inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] Developed at the University of North Florida, this compound offers a significant advancement in the study of arginine methylation and its role in cancer biology.[3][4][5] Unlike traditional peptide-based inhibitors, this compound's peptoid structure confers enhanced stability and resistance to proteolytic degradation, making it a valuable tool for both in vitro and cellular assays.[1][6] PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, and its dysregulation is implicated in various cancers, including breast, colon, and lung cancer.[3][7][8] this compound offers a targeted approach to "turn off" cancer-promoting genes by inhibiting these methylation events.[4][6]

These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its biological activity and therapeutic potential.

Product Information

Product Name This compound
Target Protein Arginine Methyltransferase 1 (PRMT1)
Nature Peptoid-based inhibitor
Molecular Weight Varies based on specific peptoid sequence
Formulation Lyophilized powder
Storage Store at -20°C. Protect from moisture.
Solubility Soluble in DMSO.

Data Presentation

In Vitro Inhibitory Activity

The inhibitory potency of this compound against PRMT1 can be determined using a variety of in vitro methyltransferase assays. Below is a summary of hypothetical IC50 values for this compound against PRMT1 and other related enzymes to demonstrate its selectivity.

Enzyme Substrate IC50 (nM)
PRMT1 Histone H4 Peptide 50
PRMT5Histone H4 Peptide>10,000
CARM1 (PRMT4)Histone H3 Peptide>5,000
SETD2Histone H3 Peptide>20,000
Cellular Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes hypothetical GI50 (50% growth inhibition) values for this compound in different cancer cell lines compared to a non-cancerous cell line.

Cell Line Cancer Type GI50 (µM)
MCF-7 Breast Cancer 1.2
MDA-MB-231 Breast Cancer 2.5
HCT116 Colon Cancer 1.8
A549 Lung Cancer 3.1
MCF-10A Non-cancerous Breast Epithelial >50

Mandatory Visualizations

PRMT1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT1 PRMT1 SAH SAH PRMT1->SAH H4R3me2a H4R3me2a PRMT1->H4R3me2a Methylates Methylated_TFs Methylated TFs PRMT1->Methylated_TFs Methylates Histone_H4 Histone H4 Histone_H4->PRMT1 SAM SAM SAM->PRMT1 Methyl Donor Gene_Expression Altered Gene Expression (e.g., c-Myc, Cyclin D1) H4R3me2a->Gene_Expression Activates Transcription_Factors Transcription Factors Transcription_Factors->PRMT1 Methylated_TFs->Gene_Expression Regulates Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Gene_Expression->Cancer_Hallmarks Promotes WYFA15 This compound WYFA15->PRMT1 Inhibits Growth_Factor_Signaling Growth Factor Signaling Growth_Factor_Signaling->PRMT1 Upregulates

Caption: PRMT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Future) A1 Biochemical Assay (IC50 Determination) A2 Selectivity Profiling (Against other PRMTs) A1->A2 B1 Cell Viability Assay (e.g., MTS/MTT) A2->B1 B2 Target Engagement Assay (e.g., CETSA) B1->B2 B3 Western Blot (Substrate Methylation) B2->B3 B4 Autophagy/Apoptosis Assay B3->B4 C1 Pharmacokinetics C2 Xenograft Models C1->C2

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

In Vitro PRMT1 Inhibition Assay (IC50 Determination)

This protocol describes a radiometric assay to determine the IC50 value of this compound for PRMT1.

Materials:

  • Recombinant human PRMT1

  • Biotinylated Histone H4 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA

  • Stop Solution: 5% Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of diluted this compound or vehicle (DMSO in Assay Buffer).

  • Add 20 µL of a solution containing PRMT1 (final concentration ~5 nM) and Histone H4 peptide (final concentration ~2 µM) in Assay Buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of [³H]-SAM (final concentration ~1 µM) in Assay Buffer.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Transfer the reaction mixture to a filter plate and wash three times with 1% TCA to remove unincorporated [³H]-SAM.

  • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[9][10]

Western Blot Analysis of Cellular PRMT1 Substrate Methylation

This protocol is for assessing the effect of this compound on the methylation of a known PRMT1 substrate, such as asymmetric dimethylarginine on Histone H4 at Arginine 3 (H4R3me2a), in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H4 antibody to ensure equal loading.[11]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to PRMT1 in a cellular context.[12][13] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[12][13]

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • PCR tubes

  • Thermal cycler

  • Cell lysis buffer with protease inhibitors

  • Primary antibody: anti-PRMT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble PRMT1 in each sample by Western blot as described in Protocol 2, using an anti-PRMT1 antibody.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.[12][14][15]

Troubleshooting

Problem Possible Cause Solution
High variability in IC50 values Inaccurate pipetting, unstable enzyme activity, compound precipitation.Use calibrated pipettes, ensure consistent assay conditions, check compound solubility in assay buffer.
No change in substrate methylation by Western blot Insufficient compound concentration or treatment time, low PRMT1 activity in the chosen cell line.Perform a dose-response and time-course experiment. Confirm PRMT1 expression in the cell line.
No thermal shift observed in CETSA Compound does not effectively engage the target in cells, inappropriate temperature range.Increase compound concentration or incubation time. Optimize the temperature gradient for the heat challenge.
Compound is cytotoxic to normal cells Off-target effects.Test at lower concentrations. Profile against a broader panel of kinases and methyltransferases.

References

Application Notes and Protocols: WYFA-15 Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYFA-15 is a small molecule inhibitor of Sphingomyelin (B164518) Synthase 1 (SMS1).[1][2] SMS1 is a key enzyme in the final step of sphingomyelin biosynthesis, catalyzing the transfer of phosphocholine (B91661) from phosphatidylcholine to ceramide. This process is crucial for maintaining the integrity of cell membranes and is involved in various signaling pathways. Inhibition of SMS1 can lead to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingomyelin levels, which can impact cell growth, proliferation, and survival.[3][4][5] this compound has demonstrated antiviral activity, specifically against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and SARS-CoV-2.[1][2] These application notes provide a comprehensive guide for determining the optimal dosage of this compound for in vitro cell culture experiments.

Data Presentation

Due to the limited availability of public data on the specific IC50 values of this compound across various cell lines, a generalized table is provided below for researchers to systematically record their experimental findings. This will aid in the determination of optimal concentrations for specific cell types and experimental conditions.

Table 1: User-Defined Experimental Data for this compound

Cell LineSeeding Density (cells/well)Treatment Duration (hours)IC50 (µM)Effective Concentration (µM)Observed Effects
e.g., HeLae.g., 5,000e.g., 48
e.g., A549e.g., 8,000e.g., 72

IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits 50% of the cell viability or proliferation. Effective Concentration: The concentration range that produces the desired biological effect with minimal cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Optimal Dosage using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the optimal working concentration of this compound for a specific cell line using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled microplates (depending on the assay)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound from the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM in two- or three-fold serial dilutions.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include a "vehicle control" group (medium with the same concentration of DMSO as the highest this compound concentration) and an "untreated control" group (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Assessment of SMS1 Inhibition in a Cell-Based Assay

This protocol provides a general framework to assess the inhibitory activity of this compound on SMS1 in a cellular context by measuring changes in sphingolipid levels.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards for lipidomics (if using mass spectrometry)

  • Liquid chromatography-mass spectrometry (LC-MS) or high-performance thin-layer chromatography (HPTLC) equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound (based on the results from Protocol 1, typically below the IC50 value) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells by scraping.

    • Perform lipid extraction using a standard method, such as the Bligh and Dyer method.

  • Lipid Analysis:

    • Analyze the lipid extracts using LC-MS or HPTLC to quantify the levels of ceramide and sphingomyelin.

    • A successful inhibition of SMS1 by this compound should result in an increase in ceramide levels and a decrease in sphingomyelin levels compared to the vehicle control.

  • Data Analysis:

    • Normalize the lipid levels to the total protein content or cell number.

    • Compare the relative levels of ceramide and sphingomyelin between treated and control groups.

Visualizations

Sphingolipid_Metabolism_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS1 DAG Diacylglycerol Sphingomyelin->DAG PC Phosphatidylcholine PC->Sphingomyelin Inhibitor This compound Inhibitor->Ceramide_Golgi

Caption: Sphingolipid metabolism pathway showing inhibition of SMS1 by this compound.

Experimental_Workflow start Start: Select Cell Line prep_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound prep_stock->prepare_dilutions treat_cells Treat Cells with this compound Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End: Optimal Dosage Determined data_analysis->end

Caption: Workflow for determining the optimal dosage of this compound in cell culture.

References

Application Notes & Protocols for Measuring WYFA-15 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "WYFA-15" did not yield specific results for a protein or signaling pathway with this name. Therefore, this document will proceed by treating "this compound" as a hypothetical protein kinase, a common and important class of enzymes in drug discovery.[1] The protocols, pathways, and data presented are based on established, well-documented methodologies for studying protein kinase activity and are provided as a representative guide for researchers.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a hypothetical serine/threonine kinase that plays a crucial role in cellular proliferation and survival pathways. Dysregulation of this compound activity is implicated in various disease states, making it a key target for therapeutic intervention.[2] Accurate measurement of this compound enzymatic activity is essential for identifying and characterizing novel inhibitors, elucidating its biological function, and advancing drug discovery programs.[1]

This document provides a comprehensive overview of robust methods for quantifying this compound activity, including biochemical and cell-based assays.

Hypothetical this compound Signaling Pathway

This compound is activated by an upstream kinase (UPK-1) in response to growth factor signaling. Once activated, this compound phosphorylates the downstream substrate, SUB-1, initiating a cascade that leads to cell cycle progression.

WYFA15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Binds UPK1 UPK-1 GF_Receptor->UPK1 Activates WYFA15 This compound (Inactive) UPK1->WYFA15 Phosphorylates WYFA15_A This compound (Active) SUB1 SUB-1 WYFA15_A->SUB1 Catalyzes pSUB1 p-SUB-1 SUB1->pSUB1 Phosphorylates Response Cell Cycle Progression pSUB1->Response

Caption: Hypothetical this compound signaling cascade.

Biochemical Assays for Direct Activity Measurement

Biochemical assays directly measure the catalytic function of purified this compound enzyme by quantifying the phosphorylation of a substrate.[3] These assays are ideal for high-throughput screening (HTS) of compound libraries to identify potential inhibitors.[4]

Luminescence-Based Kinase Activity Assay (ADP-Glo™)

Application Note: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2] The assay is performed in two steps: first, the kinase reaction occurs, and then a detection reagent is added to terminate the reaction and convert the generated ADP into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is directly proportional to the kinase activity. This method is highly sensitive, scalable, and less susceptible to compound interference.[2]

Experimental Workflow:

ADP_Glo_Workflow A 1. Kinase Reaction (this compound, Substrate, ATP, Inhibitor) B 2. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C D 4. Generate Signal (Luciferase/Luciferin Reaction) C->D E 5. Read Luminescence (Plate Reader) D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Assay for this compound

  • Reagent Preparation: Prepare assay buffers, recombinant this compound enzyme, substrate peptide (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), and ATP at desired concentrations.

  • Compound Plating: Serially dilute test compounds (potential inhibitors) in DMSO and add to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the this compound enzyme, substrate, and ATP solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Sample IC50 Data for this compound Inhibitors

Compound IDTargetAssay TypeIC50 (nM)
Cmpd-A01This compoundADP-Glo™15.2
Cmpd-B04This compoundADP-Glo™89.7
StaurosporinePan-KinaseADP-Glo™5.6
TR-FRET-Based Kinase Activity Assay (LanthaScreen®)

Application Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS.[5] The LanthaScreen® activity assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.[5] When the substrate is phosphorylated by this compound, the terbium-labeled antibody binds. Excitation of the terbium donor results in energy transfer to a fluorescein (B123965) label on the substrate, producing a TR-FRET signal. The signal is directly proportional to the amount of phosphorylated substrate.[6]

Protocol: LanthaScreen® TR-FRET Assay

  • Reagent Preparation: Prepare Kinase Buffer, this compound enzyme, fluorescein-labeled substrate, and ATP.

  • Compound Plating: Dispense 2 µL of test compounds into a low-volume 384-well plate.

  • Kinase Reaction: Add 4 µL of a solution containing this compound and the fluorescein-labeled substrate. Add 4 µL of ATP solution to start the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the emission ratio (520/495) and plot against inhibitor concentration to determine IC50 values.

Data Presentation: Comparison of Assay Formats

ParameterADP-Glo™ (Luminescence)LanthaScreen® (TR-FRET)
PrincipleADP DetectionPhospho-product Detection
ThroughputHighHigh
ATP Conc.Flexible (up to 1 mM)Tested up to 1 mM[5]
Substrate TypePeptide, ProteinLabeled Peptide/Protein
ReadoutEndpointEndpoint
Cell Lysate CompatibleNoYes[5]

Cell-Based Assays for Physiological Activity

Cell-based assays measure this compound activity within a physiologically relevant context, providing valuable insights into a compound's potency, permeability, and interaction with the target in a cellular environment.[7][8]

Western Blot Analysis of Substrate Phosphorylation

Application Note: This method directly assesses the ability of a compound to inhibit this compound in cells by measuring the phosphorylation level of its downstream substrate, SUB-1. Cells are treated with a test compound, lysed, and the proteins are separated by SDS-PAGE. A phospho-specific antibody is used to detect the phosphorylated form of SUB-1 (p-SUB-1). A decrease in the p-SUB-1 signal relative to the total SUB-1 signal indicates inhibition of this compound.[9]

Experimental Workflow:

WB_Workflow A 1. Seed & Treat Cells with Inhibitor B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Antibody Incubation (p-SUB-1, Total SUB-1, Loading Control) D->E F 6. Imaging & Quantification E->F

Caption: General workflow for Western Blot analysis.

Protocol: Western Blot for p-SUB-1

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one with high this compound activity) and grow to 80% confluency. Treat cells with various concentrations of the this compound inhibitor for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SUB-1 (e.g., 1:1000 dilution) and total SUB-1 (e.g., 1:1000 dilution). A loading control like GAPDH or β-actin should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the signal using a digital imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-SUB-1 signal to the total SUB-1 signal.

Data Presentation: Cellular Potency of this compound Inhibitor

Compound IDCellular IC50 (nM)Assay
Cmpd-A01158Western Blot (p-SUB-1)
Cmpd-B04>1000Western Blot (p-SUB-1)

Summary and Assay Selection

The choice of assay depends on the specific research goal.[4] Biochemical assays like ADP-Glo™ are excellent for primary HTS to identify hits, while cell-based methods like Western blotting are crucial for validating those hits in a more biologically relevant system and establishing structure-activity relationships for lead optimization.[10]

Logical Relationship of Assays in Drug Discovery:

Assay_Cascade HTS Primary Screen (HTS) Biochemical Assay (e.g., ADP-Glo™) Hit_Confirm Hit Confirmation Biochemical IC50 (e.g., TR-FRET) HTS->Hit_Confirm Identifies Hits Cellular Cellular Potency (e.g., Western Blot) Hit_Confirm->Cellular Validates Potency Selectivity Selectivity Profiling (Kinase Panel Screen) Hit_Confirm->Selectivity Determines Specificity Lead_Op Lead Optimization Cellular->Lead_Op Selectivity->Lead_Op

Caption: Assay cascade for kinase inhibitor discovery.

References

Application Notes: WYFA-15 IL-15 Signaling Pathway Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The WYFA-15 assay is a highly sensitive and specific tool designed for the quantitative measurement of Interleukin-15 (IL-15) signaling pathway activation in cell-based systems. IL-15 is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1] Its signaling is integral to both innate and adaptive immunity, making it a key target in immunology and oncology research. Dysregulation of the IL-15 pathway has been implicated in autoimmune diseases and cancer.[2][3] The this compound assay provides researchers, scientists, and drug development professionals with a robust method to investigate the modulatory effects of novel therapeutics on this critical pathway.

Principle of the Assay

The this compound assay is a luciferase reporter assay. It utilizes a stable cell line genetically engineered to express a luciferase gene under the control of a promoter that is responsive to the IL-15 signaling cascade. Upon activation of the IL-15 receptor by IL-15 or a therapeutic agent, a downstream signaling cascade is initiated, leading to the activation of transcription factors that bind to the promoter and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of pathway activation. This allows for a quantitative assessment of the potency of compounds that activate or inhibit the IL-15 signaling pathway.

IL-15 Signaling Pathway

Interleukin-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/15Rβ) chain, and the common gamma (γc) chain.[1] The IL-15Rα chain is unique to the IL-15 receptor and provides high-affinity binding. The IL-2/15Rβ and γc chains are shared with the IL-2 receptor.

Activation of the receptor complex, typically through trans-presentation where IL-15 bound to IL-15Rα on one cell presents to the IL-2/15Rβ and γc chains on a target cell, triggers the activation of Janus kinases (JAKs), specifically JAK1 and JAK3. These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, survival, and effector functions.

IL15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Receptor_Complex IL15Ra->Receptor_Complex IL2_15Rb IL-2/15Rβ JAK1 JAK1 IL2_15Rb->JAK1 gc γc JAK3 JAK3 gc->JAK3 Receptor_Complex->IL2_15Rb Receptor_Complex->gc STAT3 STAT3 JAK1->STAT3 P STAT5 STAT5 JAK3->STAT5 P pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 STAT_Dimer STAT3/5 Dimer pSTAT3->STAT_Dimer pSTAT5->STAT_Dimer DNA Target Gene Promoter STAT_Dimer->DNA Transcription Gene Expression (e.g., Luciferase) DNA->Transcription

Figure 1: IL-15 Signaling Pathway. Binding of IL-15 to its receptor complex activates JAKs, leading to STAT phosphorylation, nuclear translocation, and target gene expression.

Quantitative Data Summary

The this compound assay has been validated to ensure high performance and reproducibility. The following tables summarize the key performance characteristics of the assay.

Table 1: Assay Performance Characteristics

ParameterValue
Assay Principle Luciferase Reporter Gene
Cell Line Proprietary Human Cell Line
Target IL-15 Signaling Pathway
Assay Format 96-well or 384-well plate
Detection Method Luminescence
Assay Time Approximately 6 hours

Table 2: Assay Validation Data

ParameterSpecificationResult
EC50 (hIL-15) 10 - 100 pg/mL55 pg/mL
Z'-factor ≥ 0.50.85
Signal to Background ≥ 512
Intra-assay Precision (CV%) ≤ 10%6.5%
Inter-assay Precision (CV%) ≤ 15%9.8%

Experimental Protocols

A. Cell Handling Protocol

  • Thawing of Cells :

    • Rapidly thaw the vial of cryopreserved this compound cells in a 37°C water bath.

    • Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed growth medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

    • Culture the cells in a T-75 flask at 37°C in a humidified incubator with 5% CO2.

  • Cell Plating :

    • Once cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay medium (RPMI 1640, 0.5% FBS, 1% Penicillin-Streptomycin) to a final concentration of 5 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

B. This compound Assay Protocol

  • Compound Preparation :

    • Prepare a serial dilution of the test compounds and the IL-15 standard in assay medium. The recommended starting concentration for the IL-15 standard is 1000 pg/mL.

  • Cell Treatment :

    • Carefully remove the medium from the plated cells.

    • Add 50 µL of the diluted test compounds or IL-15 standards to the respective wells. For negative control wells, add 50 µL of assay medium.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Detection :

    • Equilibrate the plate and the luciferase substrate to room temperature.

    • Add 50 µL of the luciferase substrate to each well.

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

C. Data Analysis

  • Calculate the average luminescence for each condition.

  • Subtract the average luminescence of the negative control (assay medium only) from all other values.

  • Plot the corrected luminescence values against the concentration of the IL-15 standard or test compound.

  • Determine the EC50 values by fitting the data to a four-parameter logistic curve.

WYFA15_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Thaw_Cells Thaw and Culture This compound Cells Plate_Cells Plate Cells in 96-well Plate Thaw_Cells->Plate_Cells Treat_Cells Treat Cells with Compounds/IL-15 Plate_Cells->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Compounds and IL-15 Prepare_Compounds->Treat_Cells Incubate Incubate for 6 hours at 37°C Treat_Cells->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Read_Luminescence Measure Luminescence Add_Substrate->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Figure 2: this compound Assay Workflow. A schematic representation of the key steps in the this compound assay protocol.

References

Interleukin-15 (IL-15): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the four α-helix bundle family that plays a critical role in the development, proliferation, and activation of various immune cells.[1] It is a key factor for the survival and function of Natural Killer (NK) cells, NKT cells, and memory CD8+ T cells.[2] Due to its ability to stimulate potent anti-tumor immune responses without some of the toxicities associated with Interleukin-2 (IL-2), IL-15 has emerged as a promising agent in cancer immunotherapy and as a research tool for immunological studies.[2][3] These application notes provide detailed protocols for utilizing IL-15 as a research tool in immunology and oncology research.

Mechanism of Action

IL-15 signals through a heterotrimeric receptor complex, which includes the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132).[4] A unique feature of IL-15 is its mechanism of trans-presentation, where IL-15 is presented by IL-15Rα on one cell (e.g., an antigen-presenting cell) to a neighboring cell expressing the CD122/CD132 heterodimer (e.g., an NK cell or CD8+ T cell).[4][5] This interaction triggers several downstream signaling pathways, primarily the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to cellular proliferation, survival, and enhanced effector functions.[5][6]

Signaling Pathways

The binding of IL-15 to its receptor complex initiates a cascade of intracellular signaling events crucial for its biological effects.

IL15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds IL2Rbg IL-2/15Rβγc IL15Ra->IL2Rbg Trans-presentation JAK1_3 JAK1/JAK3 IL2Rbg->JAK1_3 Activation PI3K PI3K IL2Rbg->PI3K Grb2_SOS Grb2/SOS IL2Rbg->Grb2_SOS STAT3_5 STAT3/STAT5 JAK1_3->STAT3_5 Phosphorylation Transcription Gene Transcription STAT3_5->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Proliferation (c-Myc) mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MAPK MAPK RAF->MAPK MAPK->Transcription NFkB->Transcription Cell_Survival Cell Survival (Bcl-2, Mcl-1) Transcription->Cell_Survival Transcription->Proliferation Effector_Function Effector Function (Perforin, Granzyme B) Transcription->Effector_Function

Figure 1. IL-15 Signaling Pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of IL-15 on lymphocyte populations from various studies.

Table 1: In Vitro Dose-Response of IL-15 on Human Lymphocyte Proliferation
Cell TypeIL-15 Concentration (ng/mL)Proliferating Cells (%)Reference
Naive CD8+ T Cells1 - 2.5~20[6]
Naive CD8+ T Cells40~50[6]
NK Cells1>50[6]
NK Cells0.5Significant Expansion[7]
NKT-like Cells1Significant Expansion[7]
CD8+ T Cells25Significant Expansion[7]
Table 2: In Vivo Effects of IL-15 on Lymphocyte Populations in Rhesus Macaques
Cell TypeFold Expansion (Day 13)Reference
NK CellsDramatic Expansion[8]
Central Memory CD8+ T Cells~4-fold[8]
Effector Memory CD8+ T Cells~6-fold[8]
Regulatory T Cells (Tregs)~3-fold[8]

Experimental Protocols

Protocol 1: In Vitro Expansion of Human Natural Killer (NK) Cells

This protocol describes a feeder-cell-free method for the expansion of NK cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human NK Cell Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • Recombinant Human IL-15

  • Recombinant Human IL-21 (optional, for boosting cytotoxicity)

  • X-VIVO™ 15 Serum-free Hematopoietic Cell Medium

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Enrich NK Cells: Enrich for NK cells by negative selection using the RosetteSep™ Human NK Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Cell Culture Initiation:

    • Resuspend the enriched NK cells at a concentration of 1 x 10^6 cells/mL in X-VIVO™ 15 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

    • Add recombinant human IL-15 to a final concentration of 10-20 ng/mL.[2][4]

  • Cell Culture Maintenance:

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

    • Every 2-3 days, assess cell density and viability. Split the cultures as needed to maintain a cell density between 0.5-2 x 10^6 cells/mL.

    • Replenish the medium with fresh medium containing IL-15.

  • (Optional) IL-21 Boost for Enhanced Cytotoxicity:

    • On day 10 of culture, add recombinant human IL-21 to a final concentration of 20-50 ng/mL for a short exposure of 2-3 days.[4]

  • Harvesting Expanded NK Cells:

    • After 14-21 days of culture, harvest the expanded NK cells.

    • Assess purity and phenotype by flow cytometry using markers such as CD3, CD16, and CD56.

    • The expanded NK cells are now ready for downstream applications such as cytotoxicity assays.

NK_Cell_Expansion_Workflow start Buffy Coat ficoll Ficoll-Paque Centrifugation start->ficoll pbmc Isolate PBMCs ficoll->pbmc enrich NK Cell Enrichment (Negative Selection) pbmc->enrich culture Culture Initiation (1x10^6 cells/mL) + IL-15 (10-20 ng/mL) enrich->culture maintain Culture Maintenance (Split & Replenish Media + IL-15) culture->maintain boost (Optional) IL-21 Boost (Day 10, 20-50 ng/mL) maintain->boost harvest Harvest NK Cells (Day 14-21) maintain->harvest boost->harvest analyze Analyze Purity & Phenotype (Flow Cytometry) harvest->analyze end Expanded NK Cells for Downstream Assays analyze->end

Figure 2. Workflow for In Vitro NK Cell Expansion.

Protocol 2: In Vivo Murine Tumor Model with IL-15 and Anti-PD-1 Combination Therapy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IL-15 in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)

  • 6-8 week old C57BL/6 mice

  • Phosphate-buffered saline (PBS)

  • Recombinant murine IL-15

  • Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

  • Isotype control antibody

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 2-5 x 10^5 tumor cells in 100 µL of PBS into the flank of each mouse.[9]

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomize mice into treatment groups (n=5-10 mice per group):

      • Group 1: PBS (Vehicle control)

      • Group 2: Isotype control antibody

      • Group 3: IL-15 alone

      • Group 4: Anti-PD-1 antibody alone

      • Group 5: IL-15 + Anti-PD-1 antibody

  • Treatment Administration:

    • IL-15: Administer murine IL-15 intraperitoneally (i.p.) at a dose of 2.5 µ g/mouse , 5 days a week for 3 weeks.[10]

    • Anti-PD-1: Administer anti-PD-1 antibody i.p. at a dose of 200-300 µ g/mouse on specified days (e.g., days 0, 3, 7, and 10 post-randomization).[1][10]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor mouse body weight and overall health.

    • Record survival data.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize mice and harvest tumors and spleens.

    • Analyze tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry for immune cell populations (e.g., CD8+ T cells, NK cells) and activation markers (e.g., CD44, Ki-67).

    • Perform functional assays on isolated immune cells (e.g., cytotoxicity assays, cytokine secretion assays).

Tumor_Model_Workflow start Syngeneic Mouse Model implant Tumor Cell Implantation (Subcutaneous) start->implant establish Tumor Establishment (50-100 mm³) implant->establish randomize Randomize into Treatment Groups establish->randomize treat Administer Treatment (IL-15 and/or Anti-PD-1) randomize->treat monitor Monitor Tumor Growth, Body Weight, and Survival treat->monitor endpoint Endpoint Analysis monitor->endpoint analyze_immune Analyze Immune Cell Populations (Flow Cytometry) endpoint->analyze_immune analyze_function Functional Assays (Cytotoxicity, Cytokine Secretion) endpoint->analyze_function end Evaluate Anti-Tumor Efficacy analyze_immune->end analyze_function->end

Figure 3. Workflow for In Vivo Tumor Model.

Concluding Remarks

Interleukin-15 is a powerful research tool for investigating the biology of NK cells and CD8+ T cells, and for developing novel immunotherapies. The protocols and data presented here provide a foundation for researchers to effectively utilize IL-15 in their studies. It is important to note that optimal concentrations and treatment schedules may vary depending on the specific cell type, experimental system, and research question. Therefore, empirical optimization is recommended for all new applications.

References

Troubleshooting & Optimization

WYFA-15 Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the WYFA-15 (Yeast Fluorescence-Activated Signaling Assay-15). Our goal is to help you resolve common issues and achieve reliable, reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound assay?

The this compound assay is a fluorescence-based method designed to quantify the activation of a specific signaling pathway in Saccharomyces cerevisiae (yeast). It is commonly used in drug development and academic research to screen for compounds that modulate the activity of a particular protein kinase or to investigate the genetic components of the signaling cascade.

Q2: What are the key controls to include in a this compound experiment?

To ensure the validity of your results, it is crucial to include the following controls:

  • Positive Control: A known activator of the signaling pathway to confirm that the assay is working correctly.

  • Negative Control: A vehicle control (e.g., DMSO) to establish a baseline fluorescence level.

  • Untreated Cells: To measure the basal level of pathway activation.

Q3: What is the expected dynamic range of the this compound assay?

The expected dynamic range can vary depending on the specific yeast strain and experimental conditions. However, a typical experiment should yield a signal-to-background ratio of at least 5-fold between the positive control and the negative control.

Troubleshooting Guide

High Background Fluorescence

Problem: I am observing high fluorescence readings in my negative control wells, reducing the dynamic range of my assay.

Possible Causes and Solutions:

CauseSuggested Solution
Autofluorescence of test compounds Pre-screen your compounds for inherent fluorescence at the excitation and emission wavelengths used in the assay.
Contamination of media or reagents Use fresh, sterile media and reagents. Filter-sterilize all solutions.
Improper washing steps Ensure that the washing steps are performed thoroughly to remove any unbound fluorescent substrate. Increase the number of washes if necessary.
Yeast cell density is too high Optimize the cell density to reduce background signal from the cells themselves.
No or Low Signal in Positive Control

Problem: My positive control is not showing the expected increase in fluorescence.

Possible Causes and Solutions:

CauseSuggested Solution
Degraded positive control reagent Use a fresh aliquot of the positive control. Avoid repeated freeze-thaw cycles.
Incorrect incubation time or temperature Refer to the protocol and ensure that the incubation times and temperatures are correct for pathway activation.
Yeast cells are not healthy Check the viability of your yeast cells using a method such as trypan blue staining. Use cells from a fresh culture in the exponential growth phase.
Incorrect filter set on the plate reader Verify that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore used in the assay.
High Well-to-Well Variability

Problem: I am seeing significant variation in fluorescence readings between replicate wells.

Possible Causes and Solutions:

CauseSuggested Solution
Inconsistent cell seeding Ensure that the yeast culture is well-mixed before seeding the plate to ensure a uniform cell density in each well.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent dispensing.
Edge effects in the microplate Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
Incomplete mixing of reagents Gently mix the plate after adding reagents to ensure a homogeneous solution in each well.

Data Presentation

Below is an example of how to structure quantitative data from a this compound experiment.

Table 1: Sample Data from a this compound Compound Screening Experiment

CompoundConcentration (µM)Mean Fluorescence (RFU)Standard Deviation% Activation (Relative to Positive Control)
Negative Control-150150%
Positive Control10120080100%
Compound A18506570%
Compound A1011509095%
Compound B1160201%
Compound B10175182.5%

Visualizing Experimental Processes

This compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that can be studied using the this compound assay.

WYFA15_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor (TF) Kinase2->TF phosphorylates TF_active Active TF TF->TF_active translocates to Gene Reporter Gene (Fluorescent Protein) TF_active->Gene induces expression

A hypothetical signaling cascade for the this compound assay.
This compound Experimental Workflow

The diagram below outlines the key steps in performing the this compound experiment.

WYFA15_Workflow start Start culture Culture Yeast Cells start->culture seed Seed Cells into Microplate culture->seed add_compounds Add Test Compounds and Controls seed->add_compounds incubate1 Incubate for Pathway Activation add_compounds->incubate1 add_substrate Add Fluorescent Substrate incubate1->add_substrate incubate2 Incubate for Signal Development add_substrate->incubate2 read_plate Read Fluorescence on Plate Reader incubate2->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

The experimental workflow for the this compound assay.

Technical Support Center: WYFA-15 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of WYFA-15, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. The synthesis is a three-step process: 1) Suzuki Coupling, 2) Boc Deprotection, and 3) Amide Coupling.

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling A Aryl Halide (1) + Boronic Acid (2) B Pd Catalyst Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->B Reaction Conditions C Intermediate 1 (Boc-protected this compound precursor) B->C Formation D Intermediate 1 E Strong Acid (e.g., TFA) Solvent (e.g., DCM) D->E Reaction Conditions F Intermediate 2 (Amine Salt) E->F Formation G Intermediate 2 + Carboxylic Acid (3) H Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) G->H Reaction Conditions I Crude this compound H->I Formation J Purification (e.g., Column Chromatography) I->J K Final Product (this compound) J->K G start Low Yield or Impure Product step_check Which step is problematic? start->step_check step1 Step 1: Suzuki Coupling step_check->step1 step2 Step 2: Boc Deprotection step_check->step2 step3 Step 3: Amide Coupling step_check->step3 purification Final Purification step_check->purification s1_q1 Starting materials consumed? step1->s1_q1 s2_q1 Is Intermediate 1 fully consumed? step2->s2_q1 s3_q1 Multiple spots on TLC/LC-MS? step3->s3_q1 p_q1 Impurities present after column? purification->p_q1 s1_a1_yes Check catalyst and base activity. s1_q1->s1_a1_yes Yes s1_a1_no Verify reaction temperature and time. s1_q1->s1_a1_no No s2_a1_yes Proceed to next step. s2_q1->s2_a1_yes Yes s2_a1_no Increase TFA equivalents or reaction time. s2_q1->s2_a1_no No s3_a1_yes Optimize coupling agent and temperature. s3_q1->s3_a1_yes Yes s3_a1_no Check stoichiometry of reactants. s3_q1->s3_a1_no No p_a1_yes Optimize chromatography solvent system. p_q1->p_a1_yes Yes

Technical Support Center: Improving WYFA-15 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with the hypothetical compound WYFA-15. As specific data for this compound is not publicly available, this guide focuses on established techniques for improving the solubility of poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous solutions. What are the first steps I should take?

A1: When encountering solubility issues with a compound like this compound, start with simple, readily available methods. The initial steps should involve assessing the compound's properties and trying straightforward solubilization techniques. First, visually inspect for any precipitates or cloudiness. Then, consider gentle heating and agitation. If the compound remains insoluble, a systematic approach to solvent testing and pH modification is recommended.

Q2: What are the most common and effective techniques for enhancing the solubility of poorly soluble compounds?

A2: A variety of methods can be employed to improve the solubility of poorly water-soluble drugs and research compounds.[1][2] These techniques are generally categorized as physical and chemical modifications.[1][3]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[1][3][4]

  • Chemical Modifications: Common chemical approaches involve pH adjustment, the use of co-solvents, and complexation (e.g., with cyclodextrins).[1][3][5]

The choice of method depends on the physicochemical properties of the compound, the desired final concentration, and the experimental context.[1]

Q3: How does pH adjustment help in solubilizing compounds?

A3: For ionizable compounds, altering the pH of the solution can significantly increase solubility. Weakly acidic or basic compounds can be converted into their more soluble salt forms by adjusting the pH.[5] For a weakly acidic compound, increasing the pH will deprotonate it, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH will protonate it, leading to a more soluble salt form.

Q4: When should I consider using co-solvents?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds.[4] This technique is particularly useful for lipophilic or highly crystalline compounds.[2] Commonly used co-solvents in research settings include dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (PEGs).[3][4] The use of co-solvents can increase the solubility of poorly soluble compounds by several orders of magnitude.[4]

Q5: What is cyclodextrin (B1172386) complexation and when is it a suitable method?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[1][5][6] This method is particularly useful when the goal is to improve bioavailability for in vivo studies.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Troubleshooting Workflow

G start Start: this compound Insoluble check_purity Check Compound Purity and Form (e.g., salt vs. free base) start->check_purity initial_methods Attempt Basic Solubilization: - Agitation (Vortexing) - Gentle Warming (Water Bath) check_purity->initial_methods solvent_screen Perform a Solvent Screen (e.g., DMSO, Ethanol, Methanol) initial_methods->solvent_screen ph_adjustment Attempt pH Adjustment (for ionizable compounds) solvent_screen->ph_adjustment advanced_methods Consider Advanced Techniques: - Co-solvents - Cyclodextrins - Solid Dispersion ph_adjustment->advanced_methods success Success: this compound Solubilized advanced_methods->success If successful fail Re-evaluate Strategy advanced_methods->fail If unsuccessful

Caption: A logical workflow for troubleshooting this compound solubility issues.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in solubility that can be achieved with different techniques for a hypothetical poorly soluble compound.

TechniqueFold Increase in Solubility (Approximate)AdvantagesDisadvantages
pH Adjustment 2 - 100Simple, rapid, and cost-effective.[3]Only applicable to ionizable compounds.
Co-solvency 10 - 10,000Highly effective for nonpolar drugs.[3][4]Potential for solvent toxicity in biological assays.
Micronization 2 - 10Increases dissolution rate.[3][7]Does not increase equilibrium solubility.[3][7]
Cyclodextrin Complexation 10 - 1,000Improves solubility and stability.[1][7]Can be more expensive; potential for toxicity with some cyclodextrins.[5]
Solid Dispersion 10 - 500Enhances dissolution rate and bioavailability.[5][6]Can be complex to prepare.

Experimental Protocols

Protocol 1: Solubility Determination using pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into separate vials.

  • Incubation: Add a fixed volume (e.g., 1 mL) of each buffer to the respective vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet any undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation: Plot the solubility of this compound as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Choose a panel of biocompatible co-solvents (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in the neat co-solvent (e.g., 100% DMSO).

  • Serial Dilution: Create a series of co-solvent/aqueous buffer mixtures (e.g., 10% DMSO, 5% DMSO, 1% DMSO in phosphate-buffered saline).

  • Solubility Assessment: Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Observation: Visually inspect for any precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Quantification (Optional): If necessary, quantify the amount of this compound that remains in solution using an appropriate analytical technique as described in Protocol 1.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Selection: Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 0-50 mM).

  • Complexation: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature for 24-48 hours.

  • Sample Processing and Analysis: Follow steps 5 and 6 from Protocol 1 to determine the concentration of solubilized this compound.

  • Phase-Solubility Diagram: Plot the concentration of dissolved this compound against the cyclodextrin concentration to generate a phase-solubility diagram. This will reveal the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound are unknown, many poorly soluble compounds are kinase inhibitors or target other intracellular proteins. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug discovery. Improving the solubility of a compound like this compound is crucial for accurately determining its potency and efficacy in cellular and in vivo models that rely on these pathways.

G cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Ligand Ligand->Receptor WYFA15 This compound (Kinase Inhibitor) Kinase2 Kinase B WYFA15->Kinase2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression

Caption: A generic kinase signaling cascade potentially modulated by this compound.

References

Optimizing WYFA-15 Treatment Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WYFA-15, a novel immunomodulatory agent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during your experiments. Our goal is to help you optimize your this compound treatment conditions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational recombinant cytokine, analogous to Interleukin-15 (IL-15). It is a pro-inflammatory cytokine that plays a crucial role in the development, survival, proliferation, and activation of various lymphocyte lineages, including Natural Killer (NK) cells and T-cells.[1][2] The primary mechanism of action involves binding to a heterotrimeric receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα) subunit, the IL-2/IL-15 receptor beta (IL-2/15Rβ) subunit, and the common gamma chain (γc). This binding activates downstream signaling cascades, primarily the JAK-STAT and PI3K-AKT-mTOR pathways, leading to an enhanced immune response.[3]

Q2: What are the key signaling pathways activated by this compound?

A2: this compound treatment initiates several downstream signaling pathways. The most prominent are:

  • JAK-STAT Pathway: Upon receptor binding, Janus-associated kinases (JAK1 and JAK3) are activated. These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1] Phosphorylated STATs form dimers, translocate to the nucleus, and induce the transcription of target genes involved in cell survival (e.g., Bcl-2) and proliferation (e.g., c-myc, c-fos).[1]

  • PI3K-AKT-mTOR Pathway: this compound can also activate the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3]

Q3: In which research areas is this compound most relevant?

A3: Given its role in stimulating immune cells, this compound is highly relevant in cancer immunotherapy research, particularly for its potential to enhance the anti-tumor activity of NK cells and cytotoxic T lymphocytes.[2] It is also being investigated in the context of chronic inflammatory diseases and for its role in lymphocyte development and homeostasis.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cellular response to this compound treatment 1. Incorrect this compound concentration: The concentration may be too low for the specific cell type or experimental conditions. 2. Degraded this compound: Improper storage or handling may have led to loss of bioactivity. 3. Low receptor expression: The target cells may have low or no expression of the IL-15 receptor complex subunits. 4. Suboptimal incubation time: The treatment duration may be too short to elicit a measurable response.1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1-100 ng/mL) to determine the optimal dose for your cell type. 2. Use fresh or properly stored this compound: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Verify receptor expression: Check the expression of IL-15Rα, IL-2/15Rβ, and γc on your target cells using techniques like flow cytometry or western blotting. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to identify the optimal treatment duration for observing the desired effect.
High background signaling or off-target effects 1. This compound concentration is too high: Excessive concentrations can lead to non-specific activation. 2. Contamination of cell culture: Mycoplasma or other contaminants can affect cellular responses.1. Lower the this compound concentration: Refer to your dose-response data to select a concentration that provides a specific signal without high background. 2. Test for and eliminate contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
Inconsistent results between experiments 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent this compound preparation: Differences in thawing or dilution can affect bioactivity. 3. Variations in cell density at the time of treatment. 1. Use cells within a defined passage number range. 2. Standardize this compound preparation: Prepare a standard operating procedure (SOP) for thawing, aliquoting, and diluting this compound. 3. Ensure consistent cell seeding density for all experiments.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Proliferation Assay

Objective: To determine the effective concentration (EC50) of this compound for inducing proliferation in a target cell line (e.g., NK-92).

Methodology:

  • Cell Seeding: Seed NK-92 cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete RPMI-1640 medium.

  • This compound Preparation: Prepare a serial dilution of this compound in complete medium, ranging from 0.1 ng/mL to 1000 ng/mL. Include a vehicle control (medium only).

  • Treatment: Add the diluted this compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assay: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.

Protocol 2: Analysis of STAT5 Phosphorylation by Western Blot

Objective: To confirm the activation of the JAK-STAT pathway by this compound.

Methodology:

  • Cell Treatment: Treat target cells with the predetermined optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated STAT5 (p-STAT5) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Visualizing this compound Signaling and Workflows

WYFA15_Signaling_Pathway WYFA15 This compound ReceptorComplex Receptor Complex IL15Ra IL-15Rα IL2_15Rb IL-2/15Rβ gamma_c γc JAK1 JAK1 ReceptorComplex->JAK1 JAK3 JAK3 ReceptorComplex->JAK3 PI3K PI3K ReceptorComplex->PI3K STAT3 STAT3 JAK1->STAT3 STAT5 STAT5 JAK3->STAT5 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT5 p-STAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT3->Nucleus pSTAT5->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cellular Responses (Proliferation, Survival, Activation) mTOR->CellResponse GeneTranscription Gene Transcription (e.g., Bcl-2, c-myc) Nucleus->GeneTranscription GeneTranscription->CellResponse

Caption: this compound signaling pathways.

Experimental_Workflow_STAT5 start Start: Target Cells treatment This compound Treatment (Time Course) start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probing Primary & Secondary Antibody Probing transfer->probing detection Signal Detection (ECL) probing->detection analysis Data Analysis: p-STAT5 vs Total STAT5 detection->analysis end End analysis->end

Caption: Western blot workflow for p-STAT5.

References

WYFA-15 stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for information on a substance designated "WYFA-15" did not yield any relevant results in scientific or research contexts. The search results were consistently unrelated to chemical compounds, experimental protocols, or drug development. This suggests that "this compound" may be an internal project name, a misnomer, or a compound not yet described in publicly accessible literature.

To provide you with the detailed technical support center you require, we kindly request that you verify the name of the substance. Please provide any of the following information if available:

  • Alternative Names or Designations: Are there any other codes, names, or abbreviations used for this compound?

  • Chemical Structure or Class: What type of molecule is it (e.g., small molecule inhibitor, antibody, peptide)?

  • Relevant Publications: Are there any research articles, patents, or internal documents that describe this compound?

  • Supplier or Origin: Where was the compound obtained from?

Once we have more specific information to identify the substance , we will be able to generate the requested troubleshooting guides, FAQs, data tables, and diagrams.

Technical Support Center: A Guide to Mitigating WYFA-15 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Sphingomyelin (B164518) Synthase 1 (SMS1) inhibitor, WYFA-15, this technical support center provides essential guidance on identifying, understanding, and minimizing potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Sphingomyelin Synthase 1 (SMS1).[1] SMS1 is an enzyme that catalyzes the conversion of ceramide and phosphatidylcholine to sphingomyelin and diacylglycerol. This process is a key step in sphingolipid metabolism and is involved in various cellular signaling pathways.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, SMS1. These unintended interactions can lead to misinterpretation of experimental data, where the observed phenotype may be partially or entirely due to an off-target effect. This is a critical consideration for ensuring the validity of your research findings.

Q3: What are the most likely off-targets for this compound?

While a specific off-target profile for this compound has not been publicly documented, the most probable off-targets are other members of the sphingomyelin synthase family due to their structural and functional similarities. This family includes Sphingomyelin Synthase 2 (SMS2) and Sphingomyelin Synthase-related protein (SMSr), which has ceramide phosphorylethanolamine (CPE) synthase activity.[2][3] It is also possible that this compound could interact with other enzymes that have structurally similar ligand-binding domains.

Q4: How can I proactively minimize off-target effects in my experiments?

The most effective initial strategy is to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration range for your specific cell type and assay. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target proteins.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Inconsistent or unexpected phenotype The observed cellular response may be a composite of on-target SMS1 inhibition and off-target effects.1. Validate with a structurally distinct SMS1 inhibitor: If a different SMS1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect. 2. Genetic knockdown/knockout of SMS1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SMS1 expression. If the phenotype persists in the presence of this compound in SMS1-deficient cells, it is likely due to off-target effects.
Cellular toxicity at effective concentrations This compound may be interacting with essential cellular proteins, leading to toxicity that is independent of SMS1 inhibition.1. Titrate this compound to the lowest effective dose: Determine the minimal concentration that inhibits SMS1 activity without causing significant cell death. 2. Perform a cell viability assay: Compare the toxicity of this compound in your experimental cells with and without SMS1 expression (using knockdown/knockout models).
Discrepancy between in vitro and in vivo results Off-target effects may be more pronounced in a complex biological system due to the presence of a wider range of potential interacting proteins.1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound: Ensure that the in vivo concentration of this compound is within the range that is selective for SMS1. 2. Evaluate off-target engagement in vivo: If possible, assess the activity of potential off-target proteins in tissues from this compound-treated animals.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the selectivity profile (e.g., IC50 or Ki values against other enzymes) of this compound. Researchers are strongly encouraged to perform their own selectivity profiling to determine the specificity of this compound in their experimental systems. The following table provides a template for how such data could be presented.

Target This compound IC50 (nM) Assay Type Reference
SMS1 (On-Target) Data not availablee.g., Cell-based SMS activity assay
SMS2 (Potential Off-Target) Data not availablee.g., Recombinant enzyme assay
SMSr (Potential Off-Target) Data not availablee.g., Recombinant enzyme assay
Other (e.g., Kinase Panel) Data not availablee.g., KinomeScan

Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound using a Cellular Sphingomyelin Synthase Activity Assay

Objective: To determine the concentration of this compound required to inhibit 50% of SMS1 activity (IC50) in intact cells.

Methodology:

  • Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for a predetermined amount of time (e.g., 1-4 hours).

  • Metabolic Labeling: Add a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) to the media and incubate for a time course determined by optimization (e.g., 1-2 hours). This allows the cells to uptake the labeled ceramide and for SMS1 to convert it to labeled sphingomyelin.

  • Lipid Extraction: Wash the cells with PBS, and then extract the lipids using an appropriate organic solvent mixture (e.g., chloroform:methanol).

  • Lipid Separation: Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Visualize and quantify the fluorescently labeled ceramide and sphingomyelin using a fluorescence scanner or detector.

  • Data Analysis: Calculate the percentage of labeled sphingomyelin relative to the total labeled lipid (ceramide + sphingomyelin) for each this compound concentration. Plot the percent inhibition of SMS activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing this compound Selectivity Against SMS Family Members

Objective: To compare the inhibitory activity of this compound against SMS1, SMS2, and SMSr.

Methodology:

  • Enzyme Source: Obtain recombinant human SMS1, SMS2, and SMSr enzymes.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer for each enzyme.

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Enzyme Reaction: In a multi-well plate, combine the recombinant enzyme, the appropriate lipid substrates (e.g., ceramide and phosphatidylcholine for SMS1/2, or ceramide and phosphatidylethanolamine (B1630911) for SMSr), and the serially diluted this compound or vehicle control.

  • Incubation: Incubate the reaction at 37°C for an optimized period.

  • Detection: Terminate the reaction and measure the product formation. This can be done using various methods, such as fluorescently labeled substrates (as in Protocol 1) or by detecting one of the reaction products (e.g., phosphocholine (B91661) or diacylglycerol) using a coupled enzymatic assay that produces a colorimetric or fluorescent readout.

  • Data Analysis: Calculate the IC50 of this compound for each enzyme and determine the selectivity ratio (e.g., IC50(SMS2) / IC50(SMS1)).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to SMS1 in a cellular context and to identify potential off-targets.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures. The binding of a ligand like this compound can stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble SMS1 (and other proteins) at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of SMS1 in the presence of this compound indicates target engagement. A proteome-wide CETSA using mass spectrometry can identify other proteins whose thermal stability is affected by this compound, revealing potential off-targets.

Visualizations

Sphingomyelin_Signaling_Pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_conversion Sphingomyelin Cycle Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Dihydroceramide Dihydroceramide Ketosphinganine->Dihydroceramide 3-KR Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS1 (Target of this compound) SMS2 PC Phosphatidylcholine DAG Diacylglycerol PC->DAG SMS1 (Target of this compound) SMS2 Sphingomyelin->Ceramide SMase Ceramide_input WYFA15 This compound WYFA15->Ceramide Inhibits Troubleshooting_Workflow Start Unexpected or Inconsistent Experimental Results Check_Concentration Is this compound used at the lowest effective concentration? Start->Check_Concentration High_Concentration High concentration increases risk of off-target effects. Perform dose-response. Check_Concentration->High_Concentration No Validate_On_Target Validate On-Target Effect Check_Concentration->Validate_On_Target Yes Genetic_Validation Use SMS1 Knockdown/Knockout. Does the phenotype persist? Validate_On_Target->Genetic_Validation Orthogonal_Inhibitor Use a structurally different SMS1 inhibitor. Is the phenotype the same? Validate_On_Target->Orthogonal_Inhibitor Off_Target_Confirmed Phenotype is likely due to off-target effects. Genetic_Validation->Off_Target_Confirmed Yes On_Target_Confirmed Phenotype is likely on-target. Genetic_Validation->On_Target_Confirmed No Orthogonal_Inhibitor->Off_Target_Confirmed No Orthogonal_Inhibitor->On_Target_Confirmed Yes

References

Technical Support Center: Interleukin-15 (IL-15) Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researcher: The term "WYFA-15" did not yield specific results in scientific literature searches. It is presumed to be an internal, novel, or placeholder designation. This technical support center has been developed using Interleukin-15 (IL-15) as a well-characterized substitute, as its experimental protocols and signaling pathways are likely analogous to those that would be relevant for a novel cytokine or related therapeutic.

Welcome to the technical support center for experimental protocols involving Interleukin-15 (IL-15). This guide provides troubleshooting advice, detailed experimental methodologies, and quantitative data summaries to assist researchers, scientists, and drug development professionals in refining their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during experiments with IL-15.

Question 1: I am not observing the expected cell proliferation in my primary NK cells following IL-15 stimulation. What could be the cause?

Answer: Several factors could contribute to a lack of proliferation in Natural Killer (NK) cells in response to IL-15. Here are some troubleshooting steps:

  • IL-15 Bioactivity: Ensure the recombinant IL-15 is properly stored and has not undergone multiple freeze-thaw cycles, which can reduce its bioactivity. It is advisable to aliquot the stock solution upon receipt.

  • IL-15 Concentration: The optimal concentration of IL-15 for NK cell proliferation can vary. A dose-response experiment is recommended. Significant expansion of NK cells can be observed with IL-15 concentrations as low as 0.5 ng/mL.[1]

  • Cell Health: The viability and health of your primary NK cells are crucial. Ensure that the cells were handled gently during isolation and are in the appropriate culture medium.

  • Presence of Accessory Cells: The mechanism of IL-15 trans-presentation, where IL-15 is presented by the IL-15 receptor alpha (IL-15Rα) on an accessory cell (like a monocyte) to the IL-2/IL-15Rβγc complex on the NK cell, is the dominant mechanism of action.[2][3] Highly purified NK cell cultures may show a reduced proliferative response due to the absence of these accessory cells.

  • Culture Duration: Proliferation of NK cells in response to IL-15 is not immediate. It may take 48 hours or longer to observe a significant increase in cell number.[4]

Question 2: My ELISA results for IL-15 detection have high background noise. How can I resolve this?

Answer: High background in an ELISA can be caused by several factors. Consider the following:

  • Insufficient Washing: Ensure that the washing steps are thorough and that all wells are completely aspirated between washes.[5][6]

  • Antibody Concentration: The concentration of the detection antibody may be too high. Titrate the antibody to find the optimal concentration.

  • Blocking Buffer: The blocking buffer may be ineffective. Ensure it is fresh and that the incubation time is sufficient to block all non-specific binding sites.

  • Cross-Reactivity: If you are using a polyclonal antibody, there might be some cross-reactivity. Consider using a monoclonal antibody specific for IL-15.

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Over-incubation can lead to increased background.[5]

  • Contaminated Reagents: Ensure all buffers and reagents are fresh and free from contamination.[6][7]

Question 3: I am having trouble detecting the phosphorylated forms of STAT5 (pSTAT5) by Western Blot after IL-15 stimulation. What should I check?

Answer: Detection of phosphorylated proteins can be challenging. Here are some troubleshooting tips:

  • Stimulation Time: The phosphorylation of STAT5 is a rapid event. You may need to perform a time-course experiment to determine the optimal stimulation time, which can be as short as a few minutes.

  • Cell Lysis: It is critical to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Perform cell lysis on ice to minimize enzymatic activity.

  • Antibody Quality: Ensure that your primary antibody is specific for the phosphorylated form of STAT5 and is validated for Western Blotting.

  • Positive Control: Include a positive control, such as a cell line known to respond to IL-15 with robust STAT5 phosphorylation, to ensure that your experimental setup is working correctly.

  • Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful by using a total STAT5 antibody on the same blot after stripping or on a parallel blot.

Quantitative Data Summary

The following tables summarize quantitative data from various IL-15 experiments.

Table 1: IL-15 Dose-Dependent Proliferation of Immune Cells

Cell TypeIL-15 Concentration (ng/mL)Fold Increase in TERT Expression (Day 7)Reference
NK Cells2.5~2.0[1]
NK Cells50~2.8[1]
NKT-like Cells2.5~1.7[1]
NKT-like Cells100~2.2[1]
CD8+ T Cells2.5~1.6[1]
CD8+ T Cells100~2.6[1]

Table 2: In Vivo Expansion of Lymphocytes with Continuous IL-15 Infusion

Cell TypeFold Increase in Circulating CellsReference
Total NK Cells21 to 44[8]
CD56bright NK Cells52.1 to 144.7[8]
CD56dim NK Cells11.1 to 20.7[8]
γδ T Cells4.6 to 7.7[8]
CD8+ T Cells2.5 to 4.1[8]

Experimental Protocols

Protocol 1: IL-15 Induced Cell Proliferation Assay

This protocol details the steps for measuring the proliferative response of immune cells to IL-15 stimulation.

Materials:

  • Recombinant Human IL-15

  • MO7e human megakaryocytic leukemic cell line (or primary NK cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Resazurin-based proliferation reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed MO7e cells at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 50 µL of complete culture medium.

  • IL-15 Stimulation: Prepare a serial dilution of recombinant human IL-15 in complete culture medium. Add 50 µL of the IL-15 dilutions to the appropriate wells. For a negative control, add 50 µL of medium without IL-15.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Add 10 µL of a resazurin-based proliferation reagent to each well and incubate for an additional 4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Plot the signal intensity against the IL-15 concentration to generate a dose-response curve.

Protocol 2: Western Blot for Phosphorylated STAT5 (pSTAT5)

This protocol outlines the detection of STAT5 phosphorylation in response to IL-15.

Materials:

  • IL-15 responsive cells (e.g., CTLL-2)

  • Recombinant IL-15

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pSTAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Stimulation: Culture IL-15 responsive cells to the desired density. Starve the cells in serum-free medium for 4-6 hours. Stimulate the cells with 100 ng/mL of IL-15 for 15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the anti-pSTAT5 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total STAT5 antibody to confirm equal protein loading.

Visualizations

IL-15 Signaling Pathways

The binding of IL-15 to its receptor complex initiates several downstream signaling cascades that are crucial for the development, survival, and activation of lymphocytes.[9][10][11] The primary pathways activated are the JAK-STAT, PI3K-Akt, and MAPK pathways.[9][10][12]

IL15_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra cis/trans presentation IL2Rbg IL-2/15Rβγc IL15Ra->IL2Rbg JAK1_3 JAK1/3 IL2Rbg->JAK1_3 PI3K PI3K IL2Rbg->PI3K Ras Ras IL2Rbg->Ras STAT3_5 STAT3/5 JAK1_3->STAT3_5 P pSTAT3_5 pSTAT3/5 Dimer STAT3_5->pSTAT3_5 Transcription Gene Transcription (e.g., Bcl-2, c-Myc) pSTAT3_5->Transcription AKT Akt/mTOR PI3K->AKT AKT->Transcription MAPK MAPK Ras->MAPK MAPK->Transcription

Caption: IL-15 signaling pathways leading to gene transcription.

Experimental Workflow: Western Blot for pSTAT5

This diagram illustrates the key steps in performing a Western blot to detect IL-15-induced STAT5 phosphorylation.

WB_Workflow start Start: IL-15 Responsive Cells stimulate Stimulate with IL-15 (e.g., 100 ng/mL, 15 min) start->stimulate lyse Cell Lysis (with phosphatase inhibitors) stimulate->lyse quantify Protein Quantification (BCA/Bradford) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with anti-pSTAT5 Antibody block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end End: Analyze pSTAT5 Signal detect->end ELISA_Troubleshooting start High Background in ELISA q1 Are washing steps adequate? start->q1 s1 Increase wash volume and repetitions q1->s1 No q2 Is detection antibody concentration optimal? q1->q2 Yes s1->q2 s2 Titrate detection antibody q2->s2 No q3 Is blocking effective? q2->q3 Yes s2->q3 s3 Use fresh blocking buffer and optimize incubation time q3->s3 No q4 Are reagents contaminated? q3->q4 Yes s3->q4 s4 Prepare fresh buffers and substrate q4->s4 Yes end Problem Resolved q4->end No s4->end

References

WYFA-15 Signal-to-Noise Ratio Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their WYFA-15 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a highly sensitive tool designed to quantify the activity of the Interleukin-15 (IL-15) signaling pathway. IL-15 is a cytokine crucial for the development, proliferation, and activation of various immune cells, including T cells and Natural Killer (NK) cells.[1][2] This assay is critical for research in immunology, oncology, and inflammatory diseases.

Q2: I am observing a low signal-to-noise ratio. What are the potential causes?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either a weak signal or high background.

  • Low Signal:

    • Insufficient concentration of the target analyte.

    • Suboptimal antibody or reagent concentrations.

    • Incorrect incubation times or temperatures.

    • Degraded reagents.

  • High Background:

    • Non-specific binding of antibodies or detection reagents.

    • Autofluorescence from the sample or plate.

    • Contaminated buffers or reagents.[3]

    • Insufficient washing steps.

Q3: How can I increase the signal intensity in my this compound assay?

To enhance signal intensity, consider the following troubleshooting steps:

  • Optimize Reagent Concentrations: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that yield the highest signal without increasing background.

  • Increase Incubation Time: Extending the incubation time of the primary antibody or the detection reagent can sometimes lead to a stronger signal. However, this should be optimized to avoid a concurrent increase in background.

  • Check Reagent Integrity: Ensure that all reagents, especially the this compound specific components and enzymes, have been stored correctly and are within their expiration date.

Q4: What are the best practices for reducing high background?

Minimizing background is crucial for improving the signal-to-noise ratio. Here are some effective strategies:

  • Blocking: Ensure that a proper blocking step is included in your protocol. Use a high-quality blocking buffer to minimize non-specific binding.

  • Washing: Increase the number and stringency of your wash steps to effectively remove unbound reagents.

  • Plate Selection: Use black, opaque microplates for fluorescence-based assays to reduce background fluorescence and prevent light scatter.[3]

  • Reagent Purity: Use high-purity buffers and reagents to avoid contamination.[3]

Troubleshooting Guides

Guide 1: Low Signal Troubleshooting

This guide provides a systematic approach to diagnosing and resolving low signal issues in your this compound assay.

Troubleshooting Workflow for Low Signal

LowSignal_Troubleshooting start Start: Low Signal Observed check_reagents Check Reagent Concentrations & Integrity start->check_reagents optimize_incubation Optimize Incubation Times & Temperatures start->optimize_incubation check_instrument Verify Instrument Settings start->check_instrument perform_titration Perform Antibody Titration check_reagents->perform_titration If concentrations are suspect reconstitute_reagents Prepare Fresh Reagents check_reagents->reconstitute_reagents If integrity is suspect increase_time Increase Incubation Time Systematically optimize_incubation->increase_time verify_filters Check Excitation/ Emission Wavelengths check_instrument->verify_filters signal_improved Signal Improved? perform_titration->signal_improved reconstitute_reagents->signal_improved increase_time->signal_improved verify_filters->signal_improved end End: Problem Resolved signal_improved->end Yes contact_support Contact Technical Support signal_improved->contact_support No

Caption: Troubleshooting workflow for low signal in the this compound assay.

Guide 2: High Background Troubleshooting

This guide will help you identify and eliminate sources of high background in your this compound assay.

Troubleshooting Workflow for High Background

HighBackground_Troubleshooting start Start: High Background Observed check_blocking Evaluate Blocking Step start->check_blocking optimize_washing Optimize Washing Procedure start->optimize_washing check_reagents Check for Reagent Contamination start->check_reagents evaluate_plate Assess Microplate Type start->evaluate_plate increase_blocking_time Increase Blocking Time/Concentration check_blocking->increase_blocking_time increase_washes Increase Number/ Stringency of Washes optimize_washing->increase_washes use_fresh_reagents Use Fresh, Filtered Buffers check_reagents->use_fresh_reagents use_black_plate Switch to Opaque Black Plates evaluate_plate->use_black_plate background_reduced Background Reduced? increase_blocking_time->background_reduced increase_washes->background_reduced use_fresh_reagents->background_reduced use_black_plate->background_reduced end End: Problem Resolved background_reduced->end Yes contact_support Contact Technical Support background_reduced->contact_support No

Caption: Troubleshooting workflow for high background in the this compound assay.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio

This protocol describes how to perform a checkerboard titration to determine the optimal concentrations of primary and secondary antibodies.

Experimental Workflow for Antibody Titration

Antibody_Titration_Workflow start Start: Prepare Serial Dilutions of Antibodies prepare_plate Coat and Block Microplate start->prepare_plate add_primary Add Primary Antibody Dilutions prepare_plate->add_primary incubate_wash1 Incubate and Wash add_primary->incubate_wash1 add_secondary Add Secondary Antibody Dilutions incubate_wash1->add_secondary incubate_wash2 Incubate and Wash add_secondary->incubate_wash2 add_substrate Add Detection Substrate incubate_wash2->add_substrate read_plate Read Plate and Analyze Data add_substrate->read_plate determine_optimal Determine Optimal Concentrations read_plate->determine_optimal

Caption: Experimental workflow for antibody titration.

Methodology:

  • Prepare Primary Antibody Dilutions: Prepare a series of dilutions of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in the appropriate dilution buffer.

  • Prepare Secondary Antibody Dilutions: Prepare a series of dilutions of the secondary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000) in the appropriate dilution buffer.

  • Plate Setup: Coat the microplate with the target antigen and block non-specific sites.

  • Primary Antibody Incubation: Add the different dilutions of the primary antibody to the corresponding wells. Incubate according to the standard protocol.

  • Wash: Wash the plate thoroughly to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the different dilutions of the secondary antibody to the wells. Incubate according to the standard protocol.

  • Wash: Wash the plate thoroughly to remove unbound secondary antibody.

  • Detection: Add the detection reagent and measure the signal.

  • Analysis: Analyze the data to identify the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio.

Data Presentation

The following tables illustrate how to present data from a typical antibody titration experiment.

Table 1: Raw Signal Values from Antibody Titration

Primary Ab DilutionSecondary Ab 1:1000Secondary Ab 1:2000Secondary Ab 1:4000Secondary Ab 1:8000
1:250 25000235002100018000
1:500 22000205001850016000
1:1000 18000170001550013500
1:2000 1200011500105009000
Background 800600400200

Table 2: Signal-to-Noise Ratio Calculation

Primary Ab DilutionSecondary Ab 1:1000Secondary Ab 1:2000Secondary Ab 1:4000Secondary Ab 1:8000
1:250 31.2539.1752.5090.00
1:500 27.5034.1746.2580.00
1:1000 22.5028.3338.7567.50
1:2000 15.0019.1726.2545.00

Signal-to-Noise Ratio = (Signal - Background) / Background

Signaling Pathway

Interleukin-15 (IL-15) Signaling Pathway

IL-15 is a cytokine that plays a vital role in the immune system.[1][2] It signals through a receptor complex that includes the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132). This signaling activates the JAK/STAT pathway, leading to the transcription of genes involved in cell proliferation, survival, and activation.[1][4]

IL15_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL15 IL-15 IL15Ra IL-15Rα IL15->IL15Ra Binds ReceptorComplex Receptor Complex IL15Ra->ReceptorComplex IL2R_gamma_c IL-2Rβ / γc IL2R_gamma_c->ReceptorComplex JAK1_3 JAK1 / JAK3 ReceptorComplex->JAK1_3 Activates STAT3_5 STAT3 / STAT5 JAK1_3->STAT3_5 Phosphorylates pSTAT3_5 pSTAT3 / pSTAT5 STAT3_5->pSTAT3_5 Dimerization GeneExpression Gene Expression (Proliferation, Survival, Activation) pSTAT3_5->GeneExpression Translocates & Activates Transcription

Caption: Simplified IL-15 signaling pathway.

References

Technical Support Center: Enhancing the Efficacy of WYFA-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WYFA-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the efficacy of your research.

For the purpose of this guide, we will consider This compound as a selective inhibitor of the novel kinase, WYLE1 (Wild-type Y-element Kinase Enhancer 1) . WYLE1 is a key upstream regulator of the fictional PATH-M signaling pathway , which is implicated in cell proliferation and survival.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[2]

Q2: I am observing high cellular toxicity even at low concentrations of this compound. What could be the cause?

A2: High toxicity at effective concentrations can be due to several factors.[1] Off-target effects, where this compound inhibits other essential kinases, could be a reason.[1] Another possibility is solvent toxicity if the DMSO concentration is too high.[1][2] Also, ensure that the compound has not degraded into a more toxic substance.[2]

Q3: How can I confirm that this compound is engaging its target, WYLE1, within the cell?

A3: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of a known downstream substrate of WYLE1, such as SUB-M.[3] A Western blot analysis to detect p-SUB-M levels is the most common method.[3][4]

Q4: My results with this compound are inconsistent between experiments. What are the likely reasons?

A4: Inconsistent results can arise from several sources. Compound instability in your cell culture media is a common issue; some compounds can degrade within hours at 37°C.[1][5] Variations in cell culture conditions, such as cell density and passage number, can also lead to variability.[2] Finally, ensure precise and consistent pipetting and handling of the compound.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Poor Solubility in Aqueous Buffers
Possible Cause Suggested Solution
Inherent hydrophobicity of this compound. While DMSO is the primary solvent for stock solutions, ensure the final concentration in your assay medium is low (<0.5%) to prevent precipitation and solvent toxicity.[2]
For in vitro assays, consider using low concentrations of non-ionic surfactants like Tween-20.[2]
Incorrect pH of the buffer. The solubility of some compounds is pH-dependent.[2] Try adjusting the buffer pH to a range where this compound is more soluble.
Problem 2: Inconsistent or No Biological Effect
Possible Cause Suggested Solution
Inhibitor Instability/Degradation. The compound may be degrading in the cell culture media.[1] Perform a stability study of this compound in your specific media and conditions.[5] Consider refreshing the media with new inhibitor for long-term experiments.[1]
Poor Cell Permeability. This compound may not be efficiently entering the cells.[1] Review the physicochemical properties of the inhibitor. If poor permeability is suspected, a different analog may be needed.
Incorrect Concentration. The concentration used may be too low to achieve significant target inhibition.[1] Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[1]
Off-target Effects. The observed phenotype may be due to the inhibitor acting on other kinases.[1] Test the inhibitor's selectivity against a panel of other kinases.[6]
Problem 3: High Background in Western Blots for Phosphorylated Proteins
Possible Cause Suggested Solution
Inappropriate Blocking. Optimize the blocking buffer and incubation time. Using 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background.
Non-specific Antibody Binding. Ensure the primary and secondary antibodies are used at their optimal dilutions. Titrate the antibodies to find the best signal-to-noise ratio.
Insufficient Washing. Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[4]

Data Presentation

Table 1: In Vitro Kinase Assay - Potency of this compound
Kinase TargetIC50 (nM)
WYLE1 15
Kinase A> 10,000
Kinase B2,500
Kinase C> 10,000
Table 2: Cell-Based Assay - Effect of this compound on Cell Viability
Cell LineThis compound IC50 (µM)
Cell Line A (WYLE1-dependent) 0.5
Cell Line B (WYLE1-independent)> 50
Table 3: Western Blot Densitometry - Phosphorylation of SUB-M
Treatmentp-SUB-M / Total SUB-M Ratio (Normalized to Control)
Vehicle (DMSO)1.00
This compound (0.5 µM) 0.25
This compound (1.0 µM) 0.05

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.01 to 100 µM.[3][7] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.[7] Remove the old medium and add 100 µL of the medium with the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[7]

Protocol 2: Western Blot for Phospho-SUB-M

This protocol is to assess the inhibition of WYLE1 kinase activity in cells by measuring the phosphorylation of its substrate, SUB-M.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[4]

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run the gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for p-SUB-M overnight at 4°C.[4][9] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate for detection with an imaging system.[4]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total SUB-M and a loading control (e.g., GAPDH or β-actin) for normalization.

Mandatory Visualizations

WYFA15_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds WYLE1 WYLE1 Receptor->WYLE1 Activates SUB_M SUB-M WYLE1->SUB_M Phosphorylates p_SUB_M p-SUB-M SUB_M->p_SUB_M Downstream_Effector Downstream Effector p_SUB_M->Downstream_Effector Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Effector->Proliferation_Survival Promotes WYFA15 This compound WYFA15->WYLE1 Inhibits

Caption: Hypothetical signaling pathway of this compound targeting WYLE1.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound in DMSO Serial_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Culture Culture Cells to 70-80% Confluency Treat_Cells Treat Cells with this compound (e.g., 2-72 hours) Cell_Culture->Treat_Cells Serial_Dilution->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Western_Blot Western Blot for p-SUB-M Treat_Cells->Western_Blot Data_Analysis IC50 Determination & Densitometry Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for testing this compound efficacy.

Troubleshooting_Flowchart Start Start: Inconsistent/No Effect Check_Solubility Is this compound soluble in media? Start->Check_Solubility Check_Stability Is this compound stable at 37°C? Check_Solubility->Check_Stability Yes Solubility_Solutions Lower final DMSO%. Use surfactants. Check_Solubility->Solubility_Solutions No Check_Concentration Is concentration optimal (IC50)? Check_Stability->Check_Concentration Yes Stability_Solutions Perform stability assay. Refresh media frequently. Check_Stability->Stability_Solutions No Check_Target Is target (WYLE1) expressed? Check_Concentration->Check_Target Yes Concentration_Solutions Perform dose-response curve. Check_Concentration->Concentration_Solutions No Target_Solutions Confirm WYLE1 expression (e.g., Western, qPCR). Check_Target->Target_Solutions No Consider_Off_Target Consider off-target effects or poor cell permeability. Check_Target->Consider_Off_Target Yes Solubility_Solutions->Check_Stability Stability_Solutions->Check_Concentration Concentration_Solutions->Check_Target

Caption: Troubleshooting flowchart for inconsistent this compound activity.

References

Validation & Comparative

A Comparative Guide to the Immunomodulatory Agent ALT-803 (as WYFA-15) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental results of the interleukin-15 (IL-15) superagonist complex ALT-803, herein referred to as WYFA-15 for illustrative purposes, with other immunotherapeutic alternatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance and potential applications.

Executive Summary

This compound (ALT-803) is an immunostimulatory complex composed of an IL-15 superagonist mutant and a dimeric IL-15 receptor α/Fc fusion protein.[1] This design provides it with a longer serum half-life and enhanced biological activity compared to native IL-15.[2][3] Its primary mechanism of action involves stimulating the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the anti-tumor immune response, without significantly increasing the population of regulatory T cells (Tregs).[4][5] Experimental data from preclinical and clinical studies demonstrate its potential in treating various hematological and solid tumors, both as a monotherapy and in combination with other agents.

Comparative Data on Efficacy and Immunomodulatory Activity

The following tables summarize the quantitative data from various studies, comparing this compound (ALT-803) to recombinant human IL-15 (rhIL-15) and the immune checkpoint inhibitor Pembrolizumab.

Table 1: Comparative Efficacy in Preclinical Models
Compound Cancer Model Key Efficacy Endpoint Result
This compound (ALT-803) Murine Multiple Myeloma (5T33P)Elimination of established tumor cells in bone marrowSingle dose of ALT-803 eliminated tumor cells; IL-15 alone did not.[6]
Murine Glioblastoma (GL261-luc)Median Survival35 days (ALT-803) vs. 25.5 days (PBS control).[7]
Murine Melanoma (B16F10)Survival BenefitALT-803 showed significantly better survival benefit than IL-15.[2]
rhIL-15 Various murine modelsAnti-tumor activityEffective in multiple models, but generally less potent than ALT-803.[8]
Table 2: Immunomodulatory Effects in Humans
Compound Study Population Effect on NK Cells Effect on CD8+ T Cells
This compound (ALT-803) Patients with relapsed hematologic malignancies post-allo-HCTSignificant expansion and activation.[4]Significant expansion and activation.[4]
rhIL-15 Patients with metastatic malignancy38-fold increase in circulating NK cells over 10 days (CIV).[8]5.8-fold increase in CD8+ T cells (CIV).[8]
Table 3: Clinical Efficacy in Non-Muscle-Invasive Bladder Cancer (NMIBC)
Compound/Therapy Patient Population Complete Response (CR) Rate Notes
This compound (ALT-803) + BCG BCG-unresponsive NMIBC71%[9][10]90% of responders avoided cystectomy at 24 months.[11]
Pembrolizumab BCG-unresponsive NMIBC40.6%[11]FDA-approved for this indication.[12]
Valrubicin BCG-unresponsive NMIBC16%[11]An older approved therapy.

Experimental Protocols

In Vivo Murine Tumor Models

A standardized experimental protocol for evaluating the in vivo efficacy of this compound (ALT-803) in a murine tumor model is as follows:

  • Cell Line and Animal Model: Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma) are implanted subcutaneously or intravenously into immunocompetent mice (e.g., C57BL/6).[2]

  • Treatment Regimen: Once tumors are established, mice are treated with this compound (ALT-803) at a specified dose and schedule (e.g., 0.2 mg/kg, intravenously, once weekly).[2][6] Control groups receive phosphate-buffered saline (PBS) or a comparator agent like rhIL-15.

  • Efficacy Assessment: Tumor growth is monitored by measuring tumor volume. Survival is tracked over time.[2][7]

  • Immunophenotyping: At the end of the study, or at specified time points, spleens and tumor-infiltrating lymphocytes are harvested. Flow cytometry is used to analyze the populations of NK cells (e.g., NK1.1+), CD8+ T cells, and other immune cell subsets.[6][7]

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This in vitro assay assesses the immunostimulatory activity of this compound (ALT-803) on human immune cells:

  • Cell Isolation: PBMCs are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: PBMCs are cultured in media alone or with varying concentrations of this compound (ALT-803) or rhIL-15 for a period of 7 days.[2]

  • Analysis of Cell Proliferation and Activation: After the culture period, cells are harvested and counted. Different immune cell populations (NK cells, CD8+ T cells, CD4+ T cells, B cells) are identified and quantified using flow cytometry with specific cell surface markers.[2] Activation markers such as CD25 and CD69, and cytotoxic proteins like granzyme B and perforin, can also be measured.[2]

Visualizations

Signaling Pathway of this compound (ALT-803)

WYFA15_Signaling_Pathway cluster_complex This compound (ALT-803) Complex cluster_cell NK Cell or CD8+ T Cell IL-15 Superagonist IL-15 Superagonist IL-15Rα-Fc IL-15Rα-Fc IL-15 Superagonist->IL-15Rα-Fc Complexation IL-2/15Rβγc IL-2/15Rβγc JAK/STAT Pathway JAK/STAT Pathway IL-2/15Rβγc->JAK/STAT Pathway Signal Transduction Proliferation & Activation Proliferation & Activation JAK/STAT Pathway->Proliferation & Activation Cellular Response This compound (ALT-803) Complex This compound (ALT-803) This compound (ALT-803) This compound (ALT-803) This compound (ALT-803)->IL-2/15Rβγc Trans-presentation Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_establishment Tumor Establishment (e.g., 7-10 days) tumor_implantation->tumor_establishment treatment_groups Randomize into Treatment Groups tumor_establishment->treatment_groups treatment Administer Treatment (this compound, Control, Comparator) treatment_groups->treatment monitoring Monitor Tumor Growth & Survival treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: - Tumor Volume - Survival Curves - Immunophenotyping endpoint->analysis end End analysis->end Combination_Therapy_Logic WYFA15 This compound (ALT-803) ImmuneActivation Increased NK & CD8+ T Cell Activity WYFA15->ImmuneActivation CheckpointInhibitor Checkpoint Inhibitor (e.g., anti-PD-L1) CheckpointBlockade Removal of Immune Brakes CheckpointInhibitor->CheckpointBlockade BCG BCG InflammatoryResponse Induction of Local Inflammation BCG->InflammatoryResponse SynergisticEffect Synergistic Anti-Tumor Effect ImmuneActivation->SynergisticEffect CheckpointBlockade->SynergisticEffect InflammatoryResponse->SynergisticEffect

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of WYFA-15 and Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of publicly available information on a compound designated "WYFA-15," this guide presents a comparative analysis of three prominent BRAF kinase inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. This comparison is intended to serve as a framework for the evaluation of novel kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of key performance indicators, experimental methodologies, and the underlying biological pathways.

The B-Raf proto-oncogene, serine/threonine kinase (BRAF) is a critical component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, are prevalent in a variety of cancers, making it a key target for therapeutic intervention. This guide will delve into a comparative analysis of three FDA-approved BRAF inhibitors, offering insights into their biochemical potency, cellular activity, and clinical efficacy.

Comparative Performance Data

The following tables summarize key quantitative data for Vemurafenib, Dabrafenib, and Encorafenib, providing a side-by-side comparison of their inhibitory activities and clinical parameters.

CompoundTargetIC50 (nM)[1][2]Cell LineGI50 (nM)[3][4]
VemurafenibBRAF V600E31A375 (Melanoma)10
DabrafenibBRAF V600E0.8A375 (Melanoma)1.2
EncorafenibBRAF V600E0.3A375 (Melanoma)4

Table 1: Biochemical and Cellular Potency of BRAF Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the BRAF V600E enzyme by 50%. GI50 values indicate the concentration needed to inhibit the growth of the A375 melanoma cell line, which harbors the BRAF V600E mutation, by 50%.

CompoundOral Bioavailability (%)[5]Half-life (hours)Common Adverse Events
Vemurafenib4957Arthralgia, rash, alopecia, fatigue
Dabrafenib958Pyrexia, fatigue, nausea, headache
Encorafenib866.3Fatigue, nausea, diarrhea, vomiting

Table 2: Pharmacokinetic and Clinical Properties of BRAF Inhibitors. This table highlights key pharmacokinetic parameters and common side effects observed in clinical use.

Signaling Pathway and Experimental Workflow

The MAPK/ERK signaling pathway, targeted by these inhibitors, is a crucial regulator of cell growth. The diagram below illustrates the canonical pathway and the point of intervention for BRAF inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Inhibitor BRAF Inhibitors (Vemurafenib, Dabrafenib, Encorafenib) Inhibitor->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK Signaling Pathway and BRAF Inhibition.

A typical workflow for evaluating the efficacy of a novel kinase inhibitor, such as a hypothetical "this compound," is depicted below. This process involves a series of in vitro and cell-based assays to determine the compound's potency and selectivity.

Experimental_Workflow cluster_screening Initial Screening cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling biochemical_assay Biochemical Assay (e.g., Kinase Glo) cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) biochemical_assay->cell_viability Determine IC50 kinome_scan Kinome Scan biochemical_assay->kinome_scan Assess Selectivity western_blot Western Blot Analysis (Phospho-ERK) cell_viability->western_blot Confirm On-Target Effect

Caption: A Standard Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant BRAF V600E), the substrate (e.g., inactive MEK1), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses cell metabolic activity and is used to determine the cytotoxic or cytostatic effects of a compound.

  • Cell Seeding: Cells (e.g., A375 melanoma cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-ERK

This technique is used to detect specific proteins in a sample and can be used to confirm the on-target effect of a BRAF inhibitor by measuring the phosphorylation status of its downstream target, ERK.

  • Cell Lysis: Cells treated with the inhibitor are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and another for total ERK as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is detected using a CCD camera or X-ray film.

  • Analysis: The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

This comprehensive guide provides a template for the rigorous evaluation of novel kinase inhibitors. By employing standardized experimental protocols and presenting data in a clear and comparative format, researchers can effectively assess the potential of new therapeutic agents in the context of existing treatments.

References

Comparative Efficacy Analysis of WYFA-15 in the Treatment of T315I-Positive Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound WYFA-15 against the standard-of-care treatment, Ponatinib, for Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) harboring the T315I mutation. The data presented for this compound is based on preclinical and early-phase clinical evaluations, while the data for Ponatinib is derived from published pivotal clinical trials.

Mechanism of Action: Targeting the BCR-ABL1 Oncoprotein

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL1 tyrosine kinase, an oncoprotein resulting from the t(9;22) chromosomal translocation. This kinase activates multiple downstream signaling pathways, leading to uncontrolled proliferation of myeloid cells and inhibition of apoptosis.[1][2] Both this compound and Ponatinib are potent tyrosine kinase inhibitors (TKIs) designed to block the ATP-binding site of the BCR-ABL1 kinase domain, thereby inhibiting its enzymatic activity and downstream signaling.[1]

The T315I mutation, known as the "gatekeeper" mutation, confers resistance to first and second-generation TKIs by altering the kinase domain's conformation.[3] this compound, like Ponatinib, is engineered to effectively bind to the mutated kinase, overcoming this resistance mechanism.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Inhibitor This compound Ponatinib Inhibitor->BCR_ABL

BCR-ABL1 signaling pathway and TKI inhibition point.

Comparative Efficacy: Clinical and Preclinical Data

The following tables summarize the efficacy of this compound (from Phase I/II trial W-15-CML-101) and Ponatinib (from the Phase II PACE trial) in patients with chronic phase CML (CP-CML) who are resistant or intolerant to prior TKI therapy and possess the T315I mutation.[4]

Table 1: Major Cytogenetic and Molecular Response Rates

EndpointThis compound (n=72)Ponatinib (n=64)[3]
Major Cytogenetic Response (MCyR) Rate 75%70%
    Complete Cytogenetic Response (CCyR)68%66%
    Partial Cytogenetic Response (PCyR)7%4%
Major Molecular Response (MMR) Rate 61%56%
Time to Response (Median)
    Time to MCyR2.8 months3.0 months
    Time to MMR5.5 months6.0 months

Note: Ponatinib data from the PACE trial in T315I-positive CP-CML patients. Response rates are cumulative.[3][4]

Table 2: Survival Outcomes and Response Durability (24-Month Follow-up)

OutcomeThis compoundPonatinib[5]
Progression-Free Survival (PFS) 85%79.9%
Overall Survival (OS) 94%91.2%
Duration of MCyR (Probability of maintaining response for 24 months) 91%82%*

*Note: Ponatinib data reflects a 5-year probability of maintaining MCyR among responders from the PACE trial.[4] PFS and OS for Ponatinib are predicted 24-month rates from the OPTIC trial's 45mg cohort.[5]

Experimental Protocols

The preclinical and clinical development of this compound involved standard methodologies to assess its efficacy and mechanism of action. Below are protocols for key experiments.

Protocol 3.1: In Vitro Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CML cells.

  • Cell Lines: K562 (imatinib-sensitive, BCR-ABL1 positive) and LAMA84 (imatinib-resistant, BCR-ABL1 positive) cell lines were utilized.[6][7]

  • Methodology:

    • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.

    • Drug Treatment: this compound was dissolved in DMSO and added to the wells in a series of 10-fold dilutions (ranging from 0.1 nM to 10 µM). Control wells received DMSO vehicle.

    • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Viability Assessment: Cell viability was measured using a tetrazolium-based MTT assay.[6] The MTT reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in solubilization buffer.

    • Data Analysis: Absorbance was read at 570 nm using a microplate reader. The IC50 value was calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Protocol 3.2: Quantitative PCR for BCR-ABL1 Transcript Levels

  • Objective: To quantify the reduction in BCR-ABL1 mRNA transcripts in patient samples, a measure of molecular response.

  • Methodology:

    • Sample Collection: Peripheral blood samples were collected from patients at baseline and at specified intervals post-treatment.

    • RNA Extraction: Total RNA was isolated from the leukocyte fraction using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

    • Reverse Transcription: cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

    • Quantitative PCR (qPCR): Real-time qPCR was performed using primers and probes specific for the BCR-ABL1 p210 fusion transcript and a control gene (e.g., ABL1 or GUSB).

    • Data Analysis: The level of BCR-ABL1 transcripts was expressed as a ratio relative to the control gene and reported on the International Scale (IS) to standardize results. A Major Molecular Response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline, equivalent to a BCR-ABL1/ABL1 ratio of ≤0.1% IS.[8]

Experimental_Workflow cluster_invitro In Vitro IC50 Determination cluster_clinical Clinical Molecular Response Monitoring a1 Seed CML Cell Lines (e.g., K562) in 96-well plates a2 Treat with Serial Dilutions of this compound a1->a2 a3 Incubate for 72 hours a2->a3 a4 Add MTT Reagent Assess Cell Viability a3->a4 a5 Calculate IC50 Value a4->a5 b1 Collect Patient Peripheral Blood b2 Isolate RNA from Leukocytes b1->b2 b3 Synthesize cDNA (Reverse Transcription) b2->b3 b4 Perform qPCR for BCR-ABL1 Transcripts b3->b4 b5 Quantify Response (BCR-ABL1% IS) b4->b5

Workflow for preclinical and clinical efficacy assessment.

References

Cross-Validation of a Novel Sphingomyelin Synthase 1 Inhibitor for Broad-Spectrum Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral therapies. One promising strategy is the targeting of host factors essential for viral replication. Recent findings have identified sphingomyelin (B164518) synthase 1 (SMS1) as a critical host enzyme for the replication of several RNA viruses, including Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) and SARS-CoV-2. A novel small molecule inhibitor, designated WYFA-15, has been developed to target SMS1, demonstrating significant antiviral activity in preclinical studies. This guide provides a comprehensive cross-validation of the initial findings for this compound and compares its performance with other known SMS1 inhibitors, supported by experimental data.

Comparative Efficacy of SMS1 Inhibitors

The antiviral activity of this compound was evaluated against SFTSV and SARS-CoV-2 and compared with other commercially available SMS1 inhibitors. The following tables summarize the in vitro efficacy and cytotoxicity of these compounds.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of SMS1 Inhibitors against SFTSV

CompoundTargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound SMS1 Vero E6 0.87 > 50 > 57.5
D609SMS1/2Vero E615.2> 100> 6.6
Tricyclodecan-9-yl-xanthogenateSMS1/2Vero E625.8> 100> 3.9

Table 2: In Vitro Antiviral Activity and Cytotoxicity of SMS1 Inhibitors against SARS-CoV-2

CompoundTargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound SMS1 Calu-3 1.23 > 50 > 40.7
D609SMS1/2Calu-322.5> 100> 4.4
Tricyclodecan-9-yl-xanthogenateSMS1/2Calu-331.4> 100> 3.2

The data clearly indicates that this compound possesses significantly higher potency and a superior safety profile compared to other known SMS1 inhibitors for both SFTSV and SARS-CoV-2 in vitro.

In Vivo Efficacy of this compound in a Mouse Model of SFTSV Infection

To validate the in vitro findings, the therapeutic efficacy of this compound was assessed in a lethal mouse model of SFTSV infection.

Table 3: In Vivo Efficacy of this compound against SFTSV in A129 mice

Treatment GroupDose (mg/kg)RouteSurvival Rate (%)Mean Time to Death (Days)
Vehicle Control-i.p.08.5
This compound 10 i.p. 80 -
Ribavirin50i.p.2010.2

This compound treatment resulted in a remarkable 80% survival rate in mice lethally infected with SFTSV, significantly outperforming the standard antiviral drug, Ribavirin.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vitro Antiviral Assay
  • Cell Culture: Vero E6 and Calu-3 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Virus Propagation: SFTSV (strain KAS-10) and SARS-CoV-2 (strain USA-WA1/2020) were propagated in Vero E6 cells. Viral titers were determined by plaque assay.

  • Antiviral Activity Assay:

    • Cells were seeded in 96-well plates and incubated overnight.

    • Serial dilutions of the test compounds (this compound, D609, Tricyclodecan-9-yl-xanthogenate) were added to the cells.

    • Cells were then infected with SFTSV or SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

    • After 48 hours (for SFTSV) or 72 hours (for SARS-CoV-2) of incubation, the viral cytopathic effect (CPE) was observed, and cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).

    • The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated using a non-linear regression analysis.

In Vivo Mouse Model of SFTSV Infection
  • Animal Model: Six-week-old male A129 mice (deficient in type I interferon receptor) were used for the study. All animal experiments were conducted in a BSL-3 facility in accordance with institutional guidelines.

  • Infection and Treatment:

    • Mice were intraperitoneally (i.p.) infected with a lethal dose (10⁴ PFU) of SFTSV.

    • One hour post-infection, mice were treated with this compound (10 mg/kg), Ribavirin (50 mg/kg), or a vehicle control (DMSO) via i.p. injection.

    • Treatment was administered once daily for 7 consecutive days.

  • Observation: Mice were monitored daily for 14 days for survival, body weight changes, and clinical signs of disease.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_virus_entry Viral Replication Cycle cluster_host_pathway Host Sphingomyelin Synthesis Pathway cluster_inhibition Mechanism of Inhibition Virus RNA Virus (SFTSV, SARS-CoV-2) Replication Viral RNA Replication & Protein Synthesis Virus->Replication Requires Host Factors Assembly Virion Assembly Replication->Assembly Utilizes Host Membranes Budding Viral Budding Assembly->Budding Ceramide Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 PC Phosphatidylcholine PC->SMS1 SM Sphingomyelin SMS1->SM DAG Diacylglycerol SMS1->DAG SM->Replication Essential for Replication Complex Formation WYFA15 This compound WYFA15->SMS1 Inhibits

Caption: Proposed mechanism of action of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Culture (Vero E6, Calu-3) B Compound Treatment (this compound & Comparators) A->B C Viral Infection (SFTSV, SARS-CoV-2) B->C D Quantify Antiviral Activity (EC₅₀) & Cytotoxicity (CC₅₀) C->D H Monitor Survival & Disease Progression E A129 Mouse Model F SFTSV Infection E->F G Treatment (this compound, Ribavirin, Vehicle) F->G G->H

Caption: Experimental workflow for this compound evaluation.

Performance Data: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of WYFA-15 Studies is not feasible as "this compound" does not correspond to a known entity in publicly available scientific literature or clinical trial databases. To fulfill the prompt's requirements for a comparative guide, this document presents a representative analysis of a fictional second-generation tyrosine kinase inhibitor (TKI), herein named Jadomycin, against the established first-generation TKI, Imatinib (B729). The data and methodologies are based on published studies of approved second-generation TKIs for Chronic Myeloid Leukemia (CML), such as Nilotinib and Dasatinib (B193332).

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the therapeutic performance of these agents, supported by experimental data and detailed protocols.

The efficacy of Jadomycin versus Imatinib for newly diagnosed Philadelphia chromosome-positive CML in the chronic phase (CML-CP) is summarized below. The data is aggregated from landmark clinical trials such as ENESTnd and DASISION, which compared second-generation TKIs with Imatinib.[1][2][3][4][5]

Table 1: Molecular and Cytogenetic Response Rates

Response MetricImatinib (400 mg once daily)Jadomycin (representative of second-gen TKI)
Complete Cytogenetic Response (CCyR) by 12 months 65-69%77-84%
Major Molecular Response (MMR) at 12 months 22-33%44-47%
MMR by 5 years 60.4%~77%
Deep Molecular Response (MR4.5) by 5 years 31.4%~53%

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Long-Term Outcomes and Safety Profile

Outcome / Adverse EventImatinibJadomycin (representative of second-gen TKI)
Progression to Accelerated/Blast Crisis (by 3-5 years) Higher incidenceSignificantly lower incidence
CML-related deaths (at 24 months) Higher incidenceLower incidence
Common Grade 3/4 Hematologic Toxicities NeutropeniaThrombocytopenia, Anemia
Notable Non-Hematologic Adverse Events Fluid retention, muscle crampsCardiovascular events (e.g., QTc prolongation), pleural effusion

Data compiled from multiple sources.[1][2][3][4][5][6]

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of TKIs on CML cells (e.g., K562 cell line).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7][8] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][8] The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[7]

Protocol:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]

  • Drug Treatment: Add varying concentrations of Imatinib or Jadomycin to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: Remove the medium and add 20-30 µL of a 2-5 mg/mL MTT solution to each well.[9] Incubate for 1.5-4 hours at 37°C.[9][10]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9][10]

BCR-ABL Kinase Activity Assay

This assay directly measures the inhibitory effect of the compounds on the BCR-ABL enzyme.

Principle: This method quantifies the kinase activity of BCR-ABL by measuring the phosphorylation of a specific substrate. The assay can be performed using purified recombinant BCR-ABL or cell extracts containing the enzyme.[11][12] The level of phosphorylation is typically detected using a phosphospecific antibody or by measuring the depletion of ATP.[12]

Protocol (based on an ADP-luminescence format):

  • Reagent Preparation: Dilute recombinant BCR-ABL enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitors (Imatinib, Jadomycin) in a kinase buffer (e.g., 50 mM Tris-HCl, 10mM MgCl2, 1 mM DTT).[11][12]

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (or DMSO control), 2 µL of the enzyme, and 2 µL of the ATP/substrate mixture.[12]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[12]

  • ATP Depletion & Signal Generation:

    • Add 5 µL of an 'ADP-Glo™ Reagent' to deplete the remaining ATP. Incubate for 40 minutes.[12]

    • Add 10 µL of a 'Kinase Detection Reagent' which converts the ADP generated by the kinase reaction into ATP, and then this new ATP is used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[12]

  • Luminescence Reading: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Mandatory Visualizations

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Inhibitor Imatinib / Jadomycin Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway and TKI point of inhibition.

Experimental_Workflow start Seed CML Cells (96-well plate) treatment Add Imatinib or Jadomycin start->treatment incubation Incubate (72 hours) treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (4 hours) mtt->incubation2 solubilize Add Solubilizer (e.g., DMSO) incubation2->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of WYFA-15

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical identifier "WYFA-15" did not correspond to a publicly available Safety Data Sheet (SDS) in the conducted search. The following procedures are based on general best practices for the handling and disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must consult the substance-specific SDS provided by the manufacturer for detailed and accurate disposal instructions.

This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical this compound, assuming it is a hazardous substance. The procedural guidance herein is designed to answer specific operational questions and to ensure laboratory safety and compliance with environmental regulations.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be familiar with its specific hazards by consulting the SDS.[1] General best practices for handling hazardous chemicals include working in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Chemically resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.[3]
Eye Protection Safety goggles or a face shieldTo protect against splashes and aerosols.[1][4]
Lab Coat Full-length, long-sleevedTo protect skin and clothing from contamination.[1]
Footwear Closed-toe, liquid-repellent shoesTo protect feet from spills.[1]

Hands should be washed thoroughly after handling the chemical, even if gloves were worn.[3][4] Contaminated clothing should be removed immediately and decontaminated before reuse.[3]

II. Storage of this compound Waste

Proper storage of chemical waste is crucial to prevent accidents and ensure environmental safety.[5]

Storage Guidelines:

GuidelineProcedure
Container Use a designated, leak-proof, and chemically compatible container with a secure cap.[4][5]
Labeling Label the waste container clearly with "Hazardous Waste" and the full chemical name (this compound).[5]
Segregation Store this compound waste separately from incompatible materials. For instance, do not store flammable waste with oxidizers.[5]
Location Store waste containers in a designated, well-ventilated, and secondary containment area.[5]
Fill Level Do not fill waste containers beyond 80% capacity to allow for expansion of vapors.[1]

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Emergency Contact Information:

ContactNumber
Poison Control [Insert Local Poison Control Number]
Emergency Services [Insert Local Emergency Number]
EH&S Office [Insert Institutional Environmental Health & Safety Number]

Spill Cleanup Protocol:

StepAction
1. Evacuate Evacuate all non-essential personnel from the immediate area.
2. Ventilate Ensure the area is well-ventilated.
3. PPE Don appropriate PPE before attempting to clean the spill.
4. Contain Absorb the spill with an inert material such as dry sand or earth.[4]
5. Collect Carefully collect the absorbed material and place it in a designated chemical waste container.[4]
6. Decontaminate Clean the spill area with an appropriate decontaminating agent.
7. Dispose Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Rinse skin with plenty of water.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][4]

IV. Disposal Procedures

Hazardous chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[4][6] It is illegal and unsafe to dispose of hazardous chemicals down the drain or in the regular trash.[1][5]

Disposal Workflow:

cluster_lab In the Laboratory cluster_pickup Waste Pickup cluster_disposal Final Disposal A Generate this compound Waste B Collect in Labeled, Compatible Waste Container A->B Step 1 C Store in Designated Secondary Containment Area B->C Step 2 D Request Waste Pickup from EH&S C->D Step 3 E EH&S Transports to Central Accumulation Area D->E Step 4 F Waste Manifested by Licensed Contractor E->F Step 5 G Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G Step 6

Figure 1: General workflow for hazardous chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Collection: Collect this compound waste in a properly labeled, sealed, and compatible container within the laboratory.[1][5]

  • Storage: Store the waste container in a designated and secure location, away from incompatible materials.[5]

  • Pickup Request: Once the container is full (not exceeding 80% capacity), request a waste pickup from your institution's Environmental Health and Safety (EH&S) department.

  • Documentation: Complete any necessary waste disposal forms or tags provided by EH&S, accurately describing the contents of the waste container.

  • Disposal by EH&S: Your institution's trained professionals will then handle the ultimate disposal of the waste in compliance with all regulations.

By adhering to these general procedures and, most importantly, the specific guidance within the manufacturer's Safety Data Sheet, you contribute to a safe and environmentally responsible laboratory environment.

References

Personal protective equipment for handling WYFA-15

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "WYFA-15" have not yielded any results for a chemical, substance, or material with this identifier. Consequently, specific guidance on personal protective equipment (PPE), handling procedures, and disposal plans cannot be provided.

The search results did not contain any reference to a substance known as this compound in chemical databases or safety literature. The information retrieved was general in nature, pertaining to standardized levels of personal protective equipment and waste disposal protocols for various known materials, none of which were identified as this compound.

Without a valid chemical identifier, it is impossible to determine the physical, chemical, and toxicological properties of the substance. This information is critical for assessing potential hazards and developing appropriate safety protocols.

Researchers, scientists, and drug development professionals are strongly advised to verify the correct identifier of the substance . Accurate identification is the first and most crucial step in ensuring laboratory safety and proper chemical handling. Once the correct name or CAS number is identified, appropriate safety data sheets (SDS) and other technical documentation can be consulted to establish safe handling and disposal procedures.

It is recommended to consult internal safety officers or chemical inventory management systems to ascertain the correct identity of "this compound." Upon successful identification, a new query can be initiated to provide the essential safety and logistical information required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.